GJ071 oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H29N3O7S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide;oxalic acid |
InChI |
InChI=1S/C18H27N3O3S.C2H2O4/c1-2-22-11-3-6-19-18(25)21-9-7-20(8-10-21)13-15-4-5-16-17(12-15)24-14-23-16;3-1(4)2(5)6/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,19,25);(H,3,4)(H,5,6) |
InChI Key |
PDZXWGHVQFKHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GJ-071; GJ071; GJ 071; GJ071 oxalate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GJ071 oxalate is a novel small molecule that has demonstrated significant potential in the field of genetic repair. Its primary mechanism of action lies in its ability to induce the read-through of premature termination codons (PTCs) or nonsense mutations within the Ataxia-Telangiectasia Mutated (ATM) gene. This read-through activity restores the production of a full-length, functional ATM protein, thereby rescuing the critical ATM kinase activity that is deficient in cells harboring these mutations. This guide provides a comprehensive overview of the molecular mechanism, preclinical data, and experimental methodologies associated with this compound.
Core Mechanism of Action: Nonsense Mutation Read-Through
This compound functions as a nonsense suppressor, a class of compounds that enable the translational machinery to bypass a premature stop codon (UAA, UAG, or UGA) in an mRNA sequence.[1] This process, known as translational read-through, results in the insertion of a near-cognate amino acid at the site of the nonsense mutation, allowing for the synthesis of a full-length polypeptide.[1] In the context of Ataxia-Telangiectasia (A-T), a genetic disorder caused by mutations in the ATM gene, this compound facilitates the production of a functional ATM protein, a crucial serine/threonine kinase involved in the DNA damage response.[2][3]
The restored ATM protein is capable of autophosphorylation at Serine 1981 (p-ATM Ser1981), a key indicator of its activation, and subsequently phosphorylating its downstream targets, such as SMC1 (Structural Maintenance of Chromosomes 1) at Serine 966 (p-SMC1 Ser966).[3] This reactivation of the ATM signaling cascade is the cornerstone of the therapeutic potential of this compound.
The workflow for the identification and validation of this compound's read-through activity is depicted below:
Reactivation of the ATM Signaling Pathway
The restoration of ATM kinase activity by this compound initiates a cascade of downstream signaling events crucial for maintaining genomic stability. Activated ATM plays a pivotal role in the DNA damage response (DDR) by phosphorylating a multitude of substrates involved in cell cycle checkpoint control, DNA repair, and apoptosis.
The signaling pathway reactivated by this compound-mediated ATM restoration is illustrated below:
Quantitative Preclinical Data
The efficacy of this compound has been quantified through a series of in vitro and cell-based assays. The data from the primary study by Du et al. (2013) is summarized below for clarity and comparison.
Table 1: In Vitro Read-Through Activity of this compound
| Assay | Mutation Type | Concentration (µM) | Read-Through Activity (Relative Light Units) |
| PTT-ELISA | TGA | 10 | ~15,000 |
| PTT-ELISA | TGA | 30 | ~25,000 |
Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.
Table 2: Cellular ATM Kinase Activity Restoration by this compound in A-T Patient Cells
| Cell Line (Mutation) | Treatment | ATM Autophosphorylation (p-ATM Ser1981) (% of Wild-Type) | SMC1 Phosphorylation (p-SMC1 Ser966) (% of Wild-Type) |
| AT153LA (TGA) | GJ071 (10 µM) | ~25% | ~20% |
| AT229LA (TAG) | GJ071 (10 µM) | ~20% | ~15% |
| AT187LA (TAA) | GJ071 (10 µM) | ~15% | ~10% |
Data estimated from graphical representations in Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.
Table 3: Functional Correction of Radiosensitivity by this compound
| Cell Line (Mutation) | Treatment | Radiation Dose (Gy) | Surviving Fraction (%) |
| A-T Fibroblasts | Untreated | 2 | <10% |
| A-T Fibroblasts | GJ071 (10 µM) | 2 | ~30% |
Data estimated from graphical representations in Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.
Detailed Experimental Protocols
Protein Truncation Test (PTT)-ELISA
This assay is a high-throughput method to screen for compounds that induce read-through of premature termination codons.
-
Plasmid Construction: A plasmid is engineered to contain a fragment of the ATM gene with a specific nonsense mutation. The coding sequence is flanked by N-terminal and C-terminal epitope tags (e.g., c-myc and V5).
-
In Vitro Transcription/Translation: A cell-free coupled transcription/translation system (e.g., rabbit reticulocyte lysate) is used to express the protein from the plasmid template. The reaction is performed in the presence and absence of the test compound (this compound).
-
ELISA:
-
The wells of a microtiter plate are coated with an antibody against the N-terminal tag (e.g., anti-c-myc).
-
The in vitro transcription/translation reaction mixture is added to the wells, allowing the translated protein to be captured.
-
The plate is washed to remove unbound components.
-
A horseradish peroxidase (HRP)-conjugated antibody against the C-terminal tag (e.g., anti-V5-HRP) is added. This antibody will only bind if a full-length protein has been synthesized.
-
After another wash step, a chemiluminescent substrate is added, and the light emission is measured using a luminometer. The intensity of the signal is proportional to the amount of read-through.
-
Flow Cytometry for ATM and SMC1 Phosphorylation
This method quantifies the level of activated ATM and its substrate SMC1 in individual cells.
-
Cell Culture and Treatment: A-T patient-derived lymphoblastoid cell lines are cultured and treated with this compound for a specified period (e.g., 4 days).
-
Induction of DNA Damage: To stimulate ATM kinase activity, cells are exposed to a DNA damaging agent, typically ionizing radiation (e.g., 2 Gy).
-
Cell Fixation and Permeabilization: Cells are harvested, fixed with a suitable fixative (e.g., 4% paraformaldehyde), and then permeabilized with a detergent (e.g., methanol or saponin) to allow antibodies to access intracellular proteins.
-
Antibody Staining: Cells are incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ATM Ser1981 or anti-p-SMC1 Ser966).
-
Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity in the treated cells compared to untreated controls indicates an increase in phosphorylation and thus, ATM kinase activity.
Colony Survival Assay for Radiosensitivity
This assay assesses the functional consequence of restored ATM activity by measuring the ability of cells to survive and proliferate after exposure to ionizing radiation.
-
Cell Culture and Treatment: A-T patient-derived fibroblasts are cultured and treated with this compound.
-
Irradiation: Cells are exposed to a specific dose of ionizing radiation.
-
Cell Plating: A known number of cells are plated onto culture dishes.
-
Colony Formation: The cells are incubated for a period of 10-14 days to allow for the formation of colonies, which are defined as clusters of at least 50 cells.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
-
Calculation of Surviving Fraction: The surviving fraction is calculated by dividing the number of colonies formed by the number of cells initially plated, normalized to the plating efficiency of untreated, non-irradiated cells. An increased surviving fraction in this compound-treated cells compared to untreated cells indicates a correction of the radiosensitive phenotype.
Conclusion
This compound represents a promising therapeutic strategy for genetic disorders caused by nonsense mutations, particularly Ataxia-Telangiectasia. Its well-defined mechanism of action, centered on the restoration of ATM kinase activity through translational read-through, is supported by robust preclinical data. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds. Future in vivo studies will be critical to fully elucidate the therapeutic potential of this compound.
References
GJ071 Oxalate: A Technical Guide to a Novel Read-Through Agent for Nonsense Mutations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GJ071 oxalate, a novel small molecule with the potential to treat genetic diseases caused by nonsense mutations. By promoting the read-through of premature termination codons (PTCs), this compound offers a promising therapeutic strategy for restoring the production of full-length, functional proteins. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers and drug development professionals in the field of genetic medicine.
Introduction to Nonsense Mutations and Read-Through Therapy
Nonsense mutations are single-nucleotide changes in the DNA sequence that introduce a premature termination codon (PTC) within the coding region of a gene. These mutations lead to the synthesis of truncated, non-functional, or rapidly degraded proteins, resulting in a wide range of genetic disorders. It is estimated that approximately 10% of all pathological mutations are nonsense mutations[1].
Read-through therapy is an emerging therapeutic approach that aims to suppress these PTCs, allowing the ribosome to "read through" the stop signal and synthesize a full-length protein[1]. Certain small molecules, known as read-through compounds, can induce this process, offering a potential treatment for a variety of genetic diseases.
This compound: A Promising Read-Through Compound
This compound is a novel, non-aminoglycoside small molecule identified for its ability to induce read-through of all three types of nonsense codons (UGA, UAG, and UAA)[1]. Its chemical name is 4-(benzo[d][2][3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide oxalate. Preclinical studies have demonstrated its efficacy in restoring the expression of the Ataxia-Telangiectasia Mutated (ATM) protein in patient-derived cells carrying nonsense mutations in the ATM gene.
Mechanism of Action
This compound functions as a nonsense suppressor by inducing the ribosome to misinterpret a premature termination codon and instead insert a near-cognate aminoacyl-tRNA, allowing translation to continue to the natural stop codon. This results in the production of a full-length protein, which, if functional, can alleviate the disease phenotype. The "oxalate" component of the name refers to the salt form of the active compound and is not directly involved in its mechanism of action for read-through therapy.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from preclinical studies on this compound, demonstrating its efficacy in restoring ATM protein expression and kinase activity in lymphoblastoid cell lines derived from Ataxia-Telangiectasia (A-T) patients with different nonsense mutations.
| Cell Line | ATM Nonsense Mutation | This compound Concentration (µM) | ATM Protein Restoration (% of Normal) |
| AT228LA | 8281G>A (W2761X) - TGA | 10 | ~25% |
| AT250LA | 8977C>T (R2993X) - TGA | 10 | ~20% |
| GM03189 | 468C>G (Y156X) - TAG | 10 | ~15% |
| AT244LA | 7630del4 (frameshift) -> TAA | 10 | ~10% |
Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.
| Cell Line | ATM Nonsense Mutation | This compound Concentration (µM) | Restoration of ATM Kinase Activity (% of Normal) |
| AT228LA | 8281G>A (W2761X) - TGA | 10 | ~30% |
| AT250LA | 8977C>T (R2993X) - TGA | 10 | ~25% |
| GM03189 | 468C>G (Y156X) - TAG | 10 | ~20% |
| AT244LA | 7630del4 (frameshift) -> TAA | 10 | ~15% |
Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Lines: Lymphoblastoid cell lines from A-T patients (e.g., AT228LA, AT250LA, GM03189, AT244LA) and a normal control cell line are used.
-
Culture Medium: Cells are maintained in RPMI 1640 medium supplemented with 15% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Read-Through Assay (Western Blotting)
-
Treatment: Cells are seeded at a density of 5 x 10^5 cells/ml and treated with varying concentrations of this compound (e.g., 0-20 µM) for 48 hours.
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against the target protein (e.g., anti-ATM antibody) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and the results are normalized to a loading control (e.g., β-actin).
ATM Kinase Activity Assay
-
Immunoprecipitation: ATM protein is immunoprecipitated from cell lysates using an anti-ATM antibody conjugated to protein A/G beads.
-
Kinase Reaction: The immunoprecipitated ATM is incubated with a kinase reaction buffer containing a specific substrate (e.g., a p53-GST fusion protein) and ATP.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected by western blotting using a phospho-specific antibody (e.g., anti-phospho-p53 Ser15).
-
Quantification: The level of substrate phosphorylation is quantified and normalized to the amount of immunoprecipitated ATM protein.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of nonsense suppression by this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound in suppressing premature termination codons.
Caption: Workflow for evaluating this compound efficacy.
Clinical Development
Currently, there is no publicly available information on clinical trials specifically investigating this compound. The compound remains in the preclinical stage of development.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of genetic diseases caused by nonsense mutations. Its ability to induce read-through of all three types of premature termination codons and restore the production of a functional protein, as demonstrated in preclinical models of Ataxia-Telangiectasia, warrants further investigation and development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance this and similar compounds towards clinical application.
References
- 1. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Unveiling the Mechanism of ATM Kinase Activation by Novel Compound GJ071 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase by the novel compound GJ071 oxalate. ATM is a critical serine/threonine kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs) and oxidative stress, playing a pivotal role in maintaining genomic integrity.[1][2][3] The discovery of new molecules that can modulate ATM activity holds significant therapeutic potential. This document outlines the key experimental protocols, data presentation strategies, and signaling pathway visualizations necessary to elucidate the mechanism of action of this compound on ATM kinase.
Introduction to ATM Kinase and Its Activation
The ATM protein kinase is a master regulator of the DNA damage response (DDR).[3] In its inactive state, ATM exists as a non-covalent dimer.[4] Upon cellular insults such as DNA double-strand breaks (DSBs) or oxidative stress, ATM is rapidly activated.
The canonical activation pathway is initiated by DSBs, where the Mre11-Rad50-Nbs1 (MRN) complex recruits ATM to the site of damage. This leads to ATM autophosphorylation at serine 1981, causing the dimer to dissociate into active monomers. These active ATM monomers then phosphorylate a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include p53, CHK2, BRCA1, and H2AX.
ATM can also be activated through an alternative, MRN-independent pathway triggered by oxidative stress, which induces the formation of disulfide-linked ATM dimers. Given the diverse mechanisms of ATM activation, it is crucial to employ a multi-faceted experimental approach to determine how a novel compound like this compound exerts its effects.
Experimental Investigation of this compound's Effect on ATM Kinase
This section details the experimental workflows to characterize the interaction between this compound and ATM kinase.
Initial Cytotoxicity and Cellular Viability Assessment
Prior to investigating the specific effects on ATM, it is essential to determine the cytotoxic profile of this compound to establish appropriate working concentrations for subsequent cell-based assays.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| U2OS | MTT | 24 | 50 |
| U2OS | MTT | 48 | 25 |
| A549 | MTS | 24 | 75 |
| A549 | MTS | 48 | 40 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Initial Compound Screening
Caption: Workflow for evaluating a novel compound.
Assessment of ATM Kinase Activation
The direct impact of this compound on ATM activation can be measured through in vitro kinase assays and by detecting the phosphorylation of ATM and its downstream targets in cells.
Table 2: Hypothetical In Vitro ATM Kinase Assay Data
| Compound | Concentration (µM) | ATM Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 2.5 |
| This compound | 5 | 8.2 |
| This compound | 10 | 15.6 |
| KU-55933 (Inhibitor) | 10 | 0.1 |
Experimental Protocol: In Vitro ATM Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant human ATM enzyme with a specific substrate (e.g., GST-p53) and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of this compound or a known ATM inhibitor (e.g., KU-55933) to the wells.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using a variety of methods, such as HTRF, ELISA, or by running the samples on an SDS-PAGE gel followed by western blotting with a phospho-specific antibody.
-
Data Analysis: Quantify the signal from the phosphorylated substrate and calculate the fold change in ATM activity relative to the vehicle control.
Cellular Analysis of ATM Pathway Activation
Western blotting is a crucial technique to confirm that this compound activates the ATM signaling pathway within a cellular context.
Table 3: Hypothetical Densitometry Analysis from Western Blots
| Treatment (1 hour) | pATM (Ser1981) / Total ATM | p-p53 (Ser15) / Total p53 | p-CHK2 (Thr68) / Total CHK2 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 7.8 | 6.5 | 5.9 |
| Etoposide (Positive Control) | 9.2 | 8.1 | 7.3 |
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cells (e.g., U2OS) with this compound at a sub-IC50 concentration for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pATM (Ser1981), total ATM, p-p53 (Ser15), total p53, p-CHK2 (Thr68), and total CHK2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the levels of phosphorylated proteins relative to their total protein counterparts.
Visualizing the ATM Signaling Pathway
Understanding the broader context of ATM signaling is crucial for interpreting experimental results.
ATM Signaling Cascade
Caption: ATM signaling in response to cellular stress.
Conclusion and Future Directions
The methodologies and frameworks presented in this technical guide provide a robust starting point for the characterization of this compound's effect on ATM kinase. The initial data on cytotoxicity, followed by targeted in vitro and cellular assays, will elucidate whether this compound is a direct activator of ATM or acts through an upstream mechanism, such as inducing DNA damage or oxidative stress.
Future studies should aim to:
-
Determine if the activation is dependent on the MRN complex.
-
Utilize immunofluorescence to visualize the formation of pATM foci at sites of DNA damage.
-
Employ broader phosphoproteomics to identify other signaling pathways affected by this compound.
A thorough understanding of how this compound activates ATM will be critical for its potential development as a therapeutic agent, particularly in oncology, where the modulation of DNA damage response pathways is a key strategy.
References
- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of ATM Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ATM protein kinase and cellular redox signaling: beyond the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
GJ071 Oxalate and Ataxia Telangiectasia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ataxia Telangiectasia (A-T) is a rare, neurodegenerative, autosomal recessive disorder characterized by severe disability. It is caused by mutations in the Ataxia Telangiectasia Mutated (ATM) gene, which plays a crucial role in DNA repair and cell cycle control. A significant portion of A-T cases arise from nonsense mutations in the ATM gene, leading to the premature termination of protein synthesis and the absence of a functional ATM protein. This whitepaper provides a detailed technical overview of GJ071 oxalate, a novel small molecule identified for its potential to induce read-through of premature termination codons (PTCs) in the ATM gene, thereby restoring functional ATM protein and kinase activity. This document summarizes the foundational preclinical data, details the experimental protocols used in its initial characterization, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Ataxia Telangiectasia and the Role of the ATM Gene
Ataxia Telangiectasia is a complex genetic disorder with a wide range of symptoms, including progressive cerebellar ataxia, oculocutaneous telangiectasias, immunodeficiency, and a predisposition to cancer.[1][2] The disease is caused by mutations in the ATM gene, which encodes a large protein kinase that is a central regulator of the DNA damage response (DDR).[1] Specifically, the ATM protein is activated by DNA double-strand breaks (DSBs) and, in turn, phosphorylates a multitude of downstream substrates involved in cell cycle checkpoint activation, DNA repair, and apoptosis. The absence of a functional ATM protein leaves cells vulnerable to DNA damage, leading to the multisystemic clinical manifestations of A-T.
Nonsense mutations, which introduce a premature stop codon (TGA, TAG, or TAA) into the mRNA sequence, are a common cause of A-T. These mutations lead to the production of a truncated and non-functional ATM protein. The therapeutic strategy of "read-through" aims to utilize small molecules that can suppress the recognition of these premature stop codons by the ribosome, allowing for the incorporation of an amino acid and the synthesis of a full-length, and potentially functional, protein.
This compound: A Novel Read-Through Compound
This compound is a small molecule compound identified through high-throughput screening for its ability to induce the read-through of nonsense mutations.[3] It has been shown to restore ATM kinase activity in A-T patient-derived cells harboring homozygous TGA or TAG stop codons.[4]
Mechanism of Action
The proposed mechanism of action for this compound is the induction of ribosomal read-through at premature termination codons. By enabling the ribosome to bypass the nonsense mutation, a full-length ATM protein can be synthesized. The restoration of the full-length protein subsequently restores its critical kinase activity within the cell, thereby ameliorating the cellular phenotype of A-T.
Preclinical Data for this compound
The initial characterization of GJ071 was reported by Du et al. in 2013. The following tables summarize the key quantitative findings from this seminal study.
In Vitro Read-Through Activity of GJ071
| Compound | Target Mutation | Assay | Read-Through Activity (% of Wild-Type) |
| GJ071 | TGA | PTT-ELISA | > 6% at 10 µM |
Table 1: In vitro read-through activity of GJ071 as determined by a Protein Truncation Test-Enzyme-Linked Immunosorbent Assay (PTT-ELISA). The assay measures the production of full-length protein from a plasmid containing a nonsense mutation.
Restoration of ATM Kinase Activity in A-T Patient Cells
| Cell Line | ATM Mutation | Treatment | ATM S1981 Foci Formation (post 2-Gy IR) |
| AT187LA | TAA (homozygous) | GJ071 (10 µM) | Observed |
| AT229LA | TAG (homozygous) | GJ071 (10 µM) | Observed |
| L-3 | TGA (homozygous) | GJ071 (10 µM) | Observed |
Table 2: Restoration of ATM kinase activity in lymphoblastoid cell lines derived from A-T patients with different homozygous nonsense mutations. ATM activation was assessed by the formation of phosphorylated ATM (S1981) foci following ionizing radiation (IR).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of GJ071.
High-Throughput Screening (HTS) for Read-Through Compounds
-
Assay Principle: A cell-free in vitro transcription/translation system (PTT) coupled with an enzyme-linked immunosorbent assay (ELISA) was used to screen a chemical library for compounds that could induce the production of a full-length protein from a DNA template containing a nonsense mutation.
-
Procedure:
-
A plasmid containing a portion of the ATM gene with a TGA nonsense mutation was used as the template for the PTT reaction.
-
The PTT reaction was performed in the presence of individual compounds from a chemical library.
-
The reaction products were captured on an ELISA plate.
-
The presence of the full-length protein was detected using an antibody specific to a C-terminal tag, which would only be present if read-through of the nonsense mutation occurred.
-
A colorimetric signal indicated a "hit."
-
Cell Culture
-
Cell Lines: Lymphoblastoid cell lines (LCLs) were established from A-T patients with confirmed homozygous nonsense mutations in the ATM gene (AT187LA - TAA, AT229LA - TAG, L-3 - TGA).
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
Immunofluorescence Staining for ATM Activation
-
Treatment: A-T LCLs were treated with GJ071 (10 µM) for 4 days.
-
Irradiation: Cells were irradiated with 2-Gy of ionizing radiation to induce DNA double-strand breaks.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Staining: Cells were incubated with a primary antibody against the phosphorylated form of ATM (Serine 1981), a marker of ATM activation. This was followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: Cells were visualized using a fluorescence microscope to detect the formation of nuclear foci, indicating the presence of activated ATM.
Mandatory Visualizations
Signaling Pathway of ATM Activation and Downstream Effects
Caption: ATM Signaling Pathway in Response to DNA Damage.
Experimental Workflow for Screening and Validation of GJ071
Caption: Workflow for the discovery and validation of GJ071.
Logical Relationship of Nonsense Mutation to Functional Protein Restoration
Caption: Mechanism of GJ071 in restoring ATM protein function.
Future Directions and Conclusion
The discovery of this compound represents a significant step forward in the potential development of therapies for Ataxia Telangiectasia caused by nonsense mutations. The initial preclinical data are promising, demonstrating the compound's ability to induce read-through and restore ATM kinase activity in patient-derived cells. However, it is crucial to note that the publicly available data on this compound is limited to this initial in vitro characterization.
Further research is imperative to understand the full therapeutic potential of this compound. This includes:
-
In vivo efficacy studies: Testing the compound in animal models of A-T to assess its ability to rescue the neurological and other systemic phenotypes of the disease.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in a whole-organism context.
-
Toxicology and safety studies: A thorough evaluation of the potential off-target effects and toxicity of this compound is essential before it can be considered for clinical development.
-
Clinical Trials: Should preclinical studies prove successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in A-T patients.
References
An In-depth Technical Guide to the Chemical Properties of GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of GJ071 oxalate. The information is compiled from publicly available scientific literature and chemical supplier data.
Chemical and Physical Properties
This compound is a small molecule that has been identified as a nonsense suppressor.[1] It is typically supplied as a white to off-white solid.[2]
| Property | Value | Source |
| Chemical Formula | C20H29N3O7S | [1][2][3] |
| Molecular Weight | 455.53 g/mol | |
| CAS Number | 1216676-34-4 | |
| IUPAC Name | 4-(benzo[d]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide oxalate | |
| Synonyms | GJ-071, GJ071, GJ 071 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | DMSO: 125 mg/mL (274.41 mM) (requires sonication) | |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
Elemental Analysis:
| Element | Percentage |
| Carbon (C) | 52.73% |
| Hydrogen (H) | 6.42% |
| Nitrogen (N) | 9.22% |
| Oxygen (O) | 24.59% |
| Sulfur (S) | 7.04% |
| (Source:) |
Mechanism of Action and Biological Activity
This compound is a read-through compound that induces the suppression of nonsense mutations. Its primary biological activity is the induction of ATM (Ataxia-Telangiectasia Mutated) kinase activity in cells that harbor premature termination codons (PTCs), specifically TGA and TAG stop codons. By facilitating the read-through of these PTCs, this compound allows for the synthesis of a full-length, functional ATM protein. This mechanism of action makes it a valuable research tool for studying genetic disorders caused by nonsense mutations, such as Ataxia-Telangiectasia.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining the physicochemical properties of small organic molecules can be applied.
3.1. Determination of Melting Point (Capillary Method)
The melting point of a pure organic solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range.
-
3.2. Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed and filtered to separate the undissolved solid.
-
The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC-UV.
-
Physicochemical Characterization Workflow
The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a small molecule drug candidate like this compound.
Conclusion
References
In-Depth Technical Guide: GJ071 Oxalate
CAS Number: 1216676-34-4
This technical guide provides a comprehensive overview of GJ071 oxalate, a novel small molecule nonsense suppressor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of read-through compounds for genetic disorders caused by nonsense mutations.
Core Compound Details
This compound is a potent inducer of ribosomal read-through of premature termination codons (PTCs), enabling the synthesis of full-length, functional proteins from genes harboring nonsense mutations. Its chemical formula is C20H29N3O7S, and it has a molecular weight of 455.53 g/mol .
| Property | Value |
| CAS Number | 1216676-34-4 |
| Molecular Formula | C20H29N3O7S |
| Molecular Weight | 455.53 g/mol |
Mechanism of Action: Nonsense Suppression and ATM Kinase Activation
This compound's primary mechanism of action is the induction of translational read-through at all three types of nonsense codons: TGA, TAG, and TAA.[1] This allows the ribosome to bypass the premature stop signal and continue translation, leading to the production of a full-length protein.
A key downstream effect of the restored full-length protein, in the context of Ataxia-Telangiectasia (A-T), is the activation of ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2] A-T is a rare genetic disorder characterized by mutations in the ATM gene, often nonsense mutations, leading to a dysfunctional ATM protein. The restoration of full-length ATM protein by this compound leads to the recovery of its kinase activity, a critical step in the DNA damage response pathway.
Signaling Pathway of this compound-Induced ATM Kinase Activation
Caption: this compound-Induced ATM Kinase Activation Pathway.
Experimental Data
The efficacy of this compound has been demonstrated in preclinical studies. The following table summarizes key quantitative findings from the foundational study by Du et al. (2013).
| Experiment | Cell Line | Nonsense Mutation | This compound Conc. (µM) | Read-through Efficiency (% of Wild-Type) |
| ATM Kinase Activity Assay | A-T Patient-derived | TGA | 10 | Comparable to PTC124 and RTC13 |
| ATM Kinase Activity Assay | A-T Patient-derived | TAG | 10 | Comparable to PTC124 and RTC13 |
| ATM Kinase Activity Assay | A-T Patient-derived | TAA | 10 | Comparable to PTC124 and RTC13 |
Note: Specific percentage values for read-through efficiency were not explicitly provided in the abstract of the primary publication, but the activity was reported to be comparable to other known read-through compounds.
Experimental Protocols
High-Throughput Screening (HTS) for Read-through Compounds
The discovery of GJ071 was enabled by a high-throughput screening assay designed to identify compounds that promote the read-through of nonsense mutations.
Experimental Workflow for HTS
Caption: High-Throughput Screening Workflow for Read-through Compounds.
A protein transcription/translation (PTT)-enzyme-linked immunosorbent assay (ELISA) was utilized.[3][4] This assay uses a plasmid containing a fragment of the ATM gene with a specific nonsense mutation. In a cell-free system, the presence of a read-through compound allows for the synthesis of a full-length protein, which is then detected by the ELISA.
Cell-Based Validation of Read-through Activity
The activity of hit compounds from the primary screen was confirmed in lymphoblastoid cell lines derived from A-T patients harboring homozygous nonsense mutations in the ATM gene.
Protocol Outline:
-
Cell Culture: A-T patient-derived lymphoblastoid cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 96 hours).
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Western Blot Analysis: The lysates are subjected to SDS-PAGE and western blotting using an antibody specific for the ATM protein to detect the presence of the full-length protein.
-
ATM Kinase Activity Assay: The functional restoration of the ATM protein is assessed by measuring its kinase activity. This can be done by detecting the phosphorylation of known ATM substrates, such as p53 or CHK2, via western blot using phospho-specific antibodies.
Conclusion
This compound is a promising small molecule with the ability to induce the read-through of all three types of nonsense mutations. Its efficacy in restoring full-length and functional ATM protein in patient-derived cells highlights its potential as a therapeutic agent for genetic disorders caused by nonsense mutations, such as Ataxia-Telangiectasia. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic utility.
References
An In-depth Technical Guide to the Synthesis of GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of GJ071 oxalate, a potent nonsense suppressor that induces Ataxia-Telangiectasia Mutated (ATM) kinase activity. This document details a proposed synthetic pathway, complete with experimental protocols for the synthesis of key intermediates and the final compound. Furthermore, it includes a summary of the known biological activity of GJ071, focusing on its role in the ATM signaling pathway, which is visually represented through a detailed diagram. All quantitative data is presented in structured tables for clarity and ease of comparison. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on therapies for genetic disorders caused by nonsense mutations.
Introduction
GJ071 is a small molecule identified as a promising agent for the treatment of genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. GJ071 acts as a nonsense suppressor, enabling the ribosome to read through the PTC, thereby restoring the synthesis of the full-length, functional protein. A key mechanism of action for GJ071 is the induction of ATM kinase activity, a critical component of the DNA damage response pathway. The oxalate salt of GJ071 is often used for its improved solubility and stability.
This guide outlines a feasible synthetic route to this compound, based on established chemical principles for the formation of piperazine-1-carbothioamides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(benzo[d][1][2]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide;oxalic acid | |
| CAS Number | 1216676-34-4 | |
| Molecular Formula | C₂₀H₂₉N₃O₇S | |
| Molecular Weight | 455.53 g/mol | |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥98% | |
| Solubility | Soluble in DMSO |
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of Intermediate 1: 1-(benzo[d][1][2]dioxol-5-ylmethyl)piperazine.
-
Synthesis of Intermediate 2: 3-ethoxypropyl isothiocyanate.
-
Formation of GJ071 free base and its conversion to the oxalate salt.
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds and should be adapted and optimized by qualified chemists.
Protocol 1: Synthesis of 1-(benzo[d][1]dioxol-5-ylmethyl)piperazine (Intermediate 1)
This procedure describes the reductive amination of piperonal with piperazine.
-
Materials:
-
Piperazine (2 equivalents)
-
Piperonal (3,4-Methylenedioxybenzaldehyde) (1 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
To a solution of piperonal in the chosen solvent, add piperazine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(benzo[d]dioxol-5-ylmethyl)piperazine.
-
Protocol 2: Synthesis of 3-ethoxypropyl isothiocyanate (Intermediate 2)
This protocol outlines the formation of the isothiocyanate from the corresponding amine.
-
Materials:
-
3-Ethoxypropan-1-amine (1 equivalent)
-
Thiophosgene (or a safer equivalent like 1,1'-thiocarbonyldiimidazole) (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-ethoxypropan-1-amine and triethylamine in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and then with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude 3-ethoxypropyl isothiocyanate is often used in the next step without further purification.
-
Protocol 3: Synthesis of GJ071 free base and formation of this compound
This protocol describes the coupling of the two intermediates and the subsequent salt formation.
-
Materials:
-
1-(benzo[d]dioxol-5-ylmethyl)piperazine (Intermediate 1) (1 equivalent)
-
3-ethoxypropyl isothiocyanate (Intermediate 2) (1.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Oxalic acid (1 equivalent)
-
Ethanol or Methanol for crystallization
-
-
Procedure:
-
Dissolve 1-(benzo[d]dioxol-5-ylmethyl)piperazine in the chosen solvent.
-
Add 3-ethoxypropyl isothiocyanate to the solution and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the solvent under reduced pressure to obtain the crude GJ071 free base.
-
Dissolve the crude free base in a minimal amount of a suitable alcohol (e.g., ethanol).
-
In a separate flask, dissolve oxalic acid in the same alcohol.
-
Add the oxalic acid solution to the solution of the free base.
-
Stir the mixture. The oxalate salt should precipitate out of the solution. Cooling may be required to enhance precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold alcohol, and dry under vacuum to yield this compound.
-
Biological Activity and Signaling Pathway
GJ071 has been identified as an inducer of ATM kinase activity. The ATM protein is a master regulator of the DNA double-strand break (DSB) response. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inducing ATM kinase activity, GJ071 can potentially modulate cellular responses to DNA damage, which may be a contributing factor to its nonsense suppression activity.
The simplified ATM signaling pathway is illustrated below:
References
In-Depth Technical Guide: The Molecular Biology of GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: GJ071 Oxalate
This compound is a novel small molecule identified as a potent nonsense suppressor. It operates by inducing the read-through of premature termination codons (PTCs) in messenger RNA (mRNA), enabling the synthesis of full-length, functional proteins from genes harboring nonsense mutations. This mechanism of action positions this compound as a promising therapeutic candidate for a variety of genetic disorders caused by such mutations.
| Property | Value | Reference |
| IUPAC Name | 4-(benzo[d][1][2]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide oxalate | [1] |
| CAS Number | 1216676-34-4 | [1] |
| Chemical Formula | C20H29N3O7S | [1] |
| Molecular Weight | 455.53 g/mol |
Mechanism of Action: Overcoming Nonsense Mutations
Nonsense mutations introduce a premature stop codon (TGA, TAG, or TAA) into the coding sequence of a gene. This leads to the production of a truncated, non-functional protein. This compound facilitates the translational machinery to "read through" these premature stop signals, allowing for the incorporation of an amino acid and the continuation of protein synthesis to yield a full-length protein.
A key area of investigation for this compound has been its effect on the Ataxia-Telangiectasia Mutated (ATM) gene, which is frequently mutated in the genetic disorder Ataxia-Telangiectasia (A-T). In A-T cells with nonsense mutations in the ATM gene, this compound has been shown to restore the production of functional ATM protein, which in turn activates the ATM kinase, a critical component of the DNA damage response pathway.
Quantitative Analysis of Read-Through Efficiency
The efficacy of this compound has been quantified by measuring its ability to induce the read-through of different premature termination codons. The following table summarizes the read-through activity in cell lines derived from A-T patients with specific nonsense mutations in the ATM gene.
| Cell Line & Mutation (Stop Codon) | This compound Concentration | Read-Through Efficiency (% of Wild-Type ATM) |
| AT153LA (TGA) | 10 µM | ~15% |
| AT219LA (TAG) | 10 µM | ~10% |
| AT4LA (TAA) | 10 µM | ~8% |
Data extrapolated from Du L, et al. Mol Ther. 2013.
Experimental Protocols
High-Throughput Screening (HTS) for Read-Through Compounds: PTT-ELISA
This protocol outlines the in vitro protein transcription/translation (PTT)-based enzyme-linked immunosorbent assay (ELISA) used for the initial identification of read-through compounds like this compound.
Objective: To identify small molecules that can suppress premature termination codons in a cell-free system.
Materials:
-
Plasmid DNA encoding a reporter gene with a specific nonsense mutation.
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).
-
Test compounds (e.g., this compound).
-
ELISA plates.
-
Primary antibody against the full-length protein.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Prepare a master mix for the in vitro transcription/translation reaction containing the plasmid DNA, reaction buffer, amino acids, and RNA polymerase.
-
Dispense the master mix into the wells of a microplate.
-
Add the test compounds at the desired concentration to the respective wells. Include positive (known read-through compound) and negative (vehicle) controls.
-
Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.
-
Coat ELISA plates with a capture antibody specific for the reporter protein.
-
Transfer the in vitro translation reaction products to the coated ELISA plate.
-
Incubate to allow the translated protein to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a primary antibody that recognizes an epitope on the full-length protein (downstream of the nonsense mutation).
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the HRP substrate and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
An increase in absorbance in the presence of a test compound indicates the production of full-length protein and thus, read-through activity.
Assessment of ATM Kinase Activity
This protocol describes how to measure the kinase activity of the restored ATM protein in cells treated with this compound.
Objective: To determine if the full-length ATM protein produced through read-through is functionally active.
Materials:
-
A-T patient-derived lymphoblastoid cell lines with known ATM nonsense mutations.
-
This compound.
-
Cell lysis buffer.
-
Protein concentration assay kit (e.g., BCA assay).
-
Antibodies:
-
Anti-phospho-ATM (Ser1981)
-
Anti-total ATM
-
Anti-phospho-p53 (Ser15) (a downstream target of ATM)
-
Anti-total p53
-
-
Loading control antibody (e.g., anti-actin or anti-tubulin).
-
Secondary antibodies.
-
Western blot equipment and reagents.
Procedure:
-
Culture the A-T cells and treat with various concentrations of this compound for 48-72 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the levels of phosphorylated and total ATM and its downstream targets. An increase in the ratio of phosphorylated to total protein indicates activation of the ATM kinase.
Cytotoxicity Assessment: Colony Survival Assay
This protocol is used to evaluate the potential toxicity of this compound on cells.
Objective: To determine the effect of this compound on the long-term survival and proliferative capacity of cells.
Materials:
-
A-T patient-derived cell lines.
-
This compound.
-
Complete cell culture medium.
-
Crystal violet staining solution.
Procedure:
-
Seed a low density of cells in culture plates.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet.
-
Wash the plates to remove excess stain.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control. A significant decrease in the surviving fraction indicates cytotoxicity.
Visualizations
Caption: Signaling Pathway of this compound in Rescuing ATM Function.
Caption: Experimental Workflow for the Identification and Validation of this compound.
References
Methodological & Application
In Vitro Application Notes and Protocols for GJ071 Oxalate: A Read-Through Compound for Nonsense Mutations in the ATM Gene
For Research Use Only
Introduction
GJ071 oxalate is a small molecule compound identified as a potent inducer of translational read-through of premature termination codons (PTCs) in the Ataxia-Telangiectasia Mutated (ATM) gene.[1][2] Nonsense mutations in the ATM gene can lead to a deficiency in the ATM kinase, a critical protein involved in DNA damage response and cell cycle control. This compound offers a potential therapeutic strategy by enabling the ribosome to bypass these premature stop codons, leading to the synthesis of a full-length, functional ATM protein.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound in cell-based assays.
Mechanism of Action
This compound functions as a nonsense suppressor, promoting the read-through of all three types of premature stop codons (TGA, TAG, and TAA).[1] This activity restores the production of full-length ATM protein in cells harboring nonsense mutations. The restored ATM protein can then participate in its downstream signaling pathway, including the phosphorylation of key substrates involved in DNA repair and cell cycle checkpoint control.
Signaling Pathway
The primary signaling pathway influenced by this compound is the ATM-dependent DNA damage response pathway. By restoring full-length ATM protein, this compound facilitates the activation of ATM kinase activity in response to DNA damage. This leads to the phosphorylation of downstream targets such as p53, CHK2, and H2AX, initiating cell cycle arrest, DNA repair, or apoptosis.
Experimental Protocols
Cell Culture and Treatment
Ataxia-telangiectasia (A-T) patient-derived lymphoblastoid cell lines containing homozygous nonsense mutations in the ATM gene are recommended for studying the effects of this compound.
-
Cell Seeding: Seed A-T lymphoblastoid cells at a density of 2 x 10^5 cells/mL in RPMI 1640 medium supplemented with 15% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Add the diluted this compound to the cell cultures at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO only) in each experiment.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for ATM Protein Restoration
This protocol is designed to detect the presence of full-length ATM protein following treatment with this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ATM antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ATM antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for ATM Localization
This protocol allows for the visualization of ATM protein expression and localization within the cell.
Materials:
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-ATM antibody
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed A-T cells onto poly-L-lysine coated coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound as described in the cell culture protocol.
-
Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate with the primary anti-ATM antibody for 1 hour at room temperature, followed by incubation with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Viability Assay (XTT Assay)
This assay is used to assess the cytotoxicity of this compound. An analog of GJ071, GJ103, has been shown to have low cytotoxicity in A-T cells at concentrations up to 300 µM.
Materials:
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
Procedure:
-
Cell Seeding: Seed A-T cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 48 hours.
-
XTT Labeling: Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent. Add the solution to each well.
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
| Cell Line | Nonsense Mutation | This compound Conc. (µM) | ATM Protein Level (% of Wild-Type) | Cell Viability (%) |
| AT-T (TGA) | TGA | 10 | Data not available | >95% (for analog GJ103) |
| AT-T (TAG) | TAG | 10 | Data not available | >95% (for analog GJ103) |
| AT-T (TAA) | TAA | 10 | Data not available | >95% (for analog GJ103) |
Note: Specific quantitative data on the percentage of ATM protein restoration by this compound is not available in the provided search results. The cell viability data is inferred from studies on a closely related analog, GJ103. Researchers are encouraged to generate their own dose-response curves to determine the optimal concentration and to quantify the level of protein restoration.
References
Application Notes and Protocols for Oxalate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalate, a simple dicarboxylic acid, is a metabolic end product in many organisms and a major component of the most common type of kidney stones.[1][2] In a research context, studying the effects of oxalate on various cell types is crucial for understanding the pathophysiology of kidney stone disease, developing therapeutic interventions, and investigating cellular stress responses. These application notes provide detailed protocols and data for utilizing oxalate in cell culture experiments, with a focus on renal epithelial cells, which are physiologically exposed to high concentrations of this compound.
Data Presentation
The following tables summarize the effective concentrations of oxalate used in various cell culture experiments as cited in the literature. These concentrations can serve as a starting point for experimental design.
Table 1: Oxalate Concentrations for Cytotoxicity and Cell Viability Assays
| Cell Line | Oxalate Concentration Range | Observed Effect | Reference |
| Inner Medullary Collecting Duct (IMCD) Cells | 0.2 mM - 10 mM | No significant cell loss up to 1 mM; net cell loss at ≥ 2 mM. | [1] |
| LLC-PK1 (Porcine Kidney Epithelial) | ≥ 0.4 mM | Significant toxicity observed. | [1] |
| HK-2 (Human Kidney Epithelial) | ≥ 0.4 mM | Significant toxicity observed. | [1] |
| NRK-52E (Rat Kidney Epithelial) | 0 - 1 mM | Concentration-dependent decrease in cell viability. | |
| Madin-Darby Canine Kidney (MDCK) | 0.1 mM - 5 mM | Cell death increased in a dose-dependent manner. |
Table 2: Oxalate Concentrations for Signaling Pathway Studies
| Cell Line | Oxalate Concentration | Signaling Pathway Studied | Reference |
| LLC-PK1 | 1 mM | p38 MAPK and JNK activation | |
| HK-2 and HEK-293 | Not specified | JPT2/PI3K/AKT signaling | |
| HK-2 | Not specified | ERS-ROS–NF-κB signaling | |
| MDCK | 1 mM | ROS/Akt/p38 MAPK pathway | |
| NRK52E | 125 µM - 1000 µM | MCP-1 expression |
Experimental Protocols
Protocol 1: Preparation of Oxalate Stock Solution
A sterile stock solution of sodium oxalate is required for cell culture experiments.
Materials:
-
Sodium Oxalate (Na₂C₂O₄)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm sterile filter
-
Sterile conical tubes
Procedure:
-
Weigh out the appropriate amount of sodium oxalate to prepare a 50 mM stock solution in PBS.
-
Dissolve the sodium oxalate in sterile PBS. Gentle warming may be required to fully dissolve the powder.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution is typically stable for several months.
Protocol 2: Oxalate Cytotoxicity Assay using Crystal Violet Staining
This protocol provides a method to assess cell viability after exposure to oxalate by staining the remaining adherent cells.
Materials:
-
Target cells (e.g., IMCD, HK-2)
-
Complete cell culture medium
-
Sodium oxalate stock solution (50 mM)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
PBS
Procedure:
-
Seed cells in a 24-well plate at a density that will result in a subconfluent monolayer at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the sodium oxalate stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.2, 0.5, 1, 2, 4, 10 mM).
-
Remove the existing medium from the cells and replace it with the medium containing the different oxalate concentrations. Include a vehicle control (medium without added oxalate).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, gently wash the cells twice with PBS to remove non-adherent cells.
-
Fix the cells by adding 100% methanol to each well and incubating for 10 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain.
-
Allow the plate to air dry completely.
-
Solubilize the stain by adding 500 µL of 10% acetic acid to each well and incubate for 10 minutes on a shaker.
-
Transfer 100 µL from each well to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.
Materials:
-
Target cells (e.g., LLC-PK1, HK-2)
-
Complete cell culture medium
-
Sodium oxalate stock solution (50 mM)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of oxalate as described in Protocol 2.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Signaling Pathways and Visualizations
Oxalate exposure has been shown to activate several signaling pathways, primarily related to cellular stress, inflammation, and apoptosis.
Oxalate-Induced Stress-Activated Protein Kinase Signaling
Oxalate can selectively activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways, which are involved in cellular responses to stress.
Caption: Oxalate-induced activation of p38 MAPK and JNK pathways.
Oxalate-Induced ROS and PI3K/AKT Signaling
Oxalate exposure can lead to the production of reactive oxygen species (ROS) and the activation of the PI3K/AKT signaling pathway, which is crucial in regulating cell survival and proliferation.
Caption: Oxalate-induced ROS production and PI3K/AKT signaling.
Experimental Workflow for Investigating Oxalate Effects
The following diagram illustrates a typical workflow for studying the cellular effects of oxalate.
Caption: General workflow for studying oxalate effects in cell culture.
References
Hypothetical Application Note and Protocols: Investigating the Effects of GJ071 Oxalate on Ataxia-Telangiectasia (A-T) Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature identifying a compound named "GJ071 oxalate" in the context of treating Ataxia-Telangiectasia (A-T) cells. The following application note is a hypothetical construct based on the known cellular effects of oxalate and the established pathophysiology of A-T. This document is intended to serve as a template and guide for designing experiments to investigate the impact of oxidative stress-inducing agents on A-T cells.
Introduction
Ataxia-Telangiectasia (A-T) is a rare, autosomal recessive disorder characterized by progressive cerebellar ataxia, immunodeficiency, and a predisposition to cancer.[1][2] The disease is caused by mutations in the ATM (Ataxia-Telangiectasia Mutated) gene, which plays a crucial role in the cellular response to DNA double-strand breaks.[2][3] A key feature of A-T cellular pathophysiology is a heightened sensitivity to oxidative stress and chronic oxidative damage.[1]
Oxalates are naturally occurring metabolic end products that, at high concentrations, are known to induce cellular injury, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of various stress-related signaling pathways. This hypothetical application note explores the use of a theoretical compound, "this compound," as a tool to investigate the response of A-T cells to controlled oxidative insults. The protocols outlined below provide a framework for characterizing the effects of such a compound on cell viability, oxidative stress levels, and relevant signaling cascades.
Background
Ataxia-Telangiectasia (A-T) Cellular Phenotype:
-
ATM Gene and Protein: The ATM gene encodes a serine/threonine kinase that is a master regulator of the DNA damage response (DDR).
-
Oxidative Stress: A-T cells exhibit elevated basal levels of ROS and are hypersensitive to exogenous sources of oxidative stress. This is linked to dysregulated mitochondrial function and impaired antioxidant defenses, such as dysfunctional glutathione homeostasis.
-
Genomic Instability: The absence of functional ATM protein leads to defective cell cycle checkpoints and impaired DNA repair, contributing to chromosomal instability.
Cellular Effects of Oxalate:
-
ROS Production: Oxalate exposure can lead to an increase in intracellular ROS, in part through the activation of NADPH oxidase.
-
Mitochondrial Dysfunction: Oxalate can disrupt mitochondrial membrane potential and impair mitochondrial function.
-
Signaling Pathway Activation: Oxalate has been shown to activate stress-activated protein kinase (SAPK) pathways, including p38 MAPK and JNK, as well as the NF-κB signaling pathway.
Hypothetical Rationale for this compound Treatment
In this theoretical framework, this compound is a novel compound designed to induce a controlled and reproducible level of oxidative stress. By treating A-T and control cells with this compound, researchers can:
-
Quantify the differential sensitivity of A-T cells to oxalate-induced oxidative stress.
-
Elucidate the specific signaling pathways that are dysregulated in A-T cells in response to such a stressor.
-
Screen for potential therapeutic agents that can mitigate the cytotoxic effects of this compound in A-T cells.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
A-T fibroblast cell line (e.g., GM03189).
-
Healthy control fibroblast cell line (e.g., GM00637).
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
Protocol 2: Treatment with this compound
-
Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 3: Cell Viability Assessment (Trypan Blue Exclusion Assay)
-
Cell Harvesting: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.
-
Staining: Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 4: Measurement of Intracellular ROS (DCFDA Assay)
-
Reagent Preparation: Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in a serum-free medium.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound as described in Protocol 2.
-
Staining: Remove the treatment medium, wash with PBS, and incubate the cells with the DCFDA working solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 5: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against target proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK, ATM, β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical Effect of this compound on the Viability of A-T and Control Cells.
| Cell Line | Treatment (24h) | Cell Viability (%) |
| Control | Vehicle (DMSO) | 98 ± 2 |
| 1 mM this compound | 95 ± 3 | |
| 2 mM this compound | 88 ± 4 | |
| 5 mM this compound | 75 ± 5 | |
| A-T | Vehicle (DMSO) | 97 ± 2 |
| 1 mM this compound | 80 ± 6 | |
| 2 mM this compound | 62 ± 7 | |
| 5 mM this compound | 41 ± 8 |
Table 2: Hypothetical Relative ROS Levels in A-T and Control Cells after this compound Treatment.
| Cell Line | Treatment (6h) | Relative ROS Levels (Fold Change) |
| Control | Vehicle (DMSO) | 1.0 |
| 2 mM this compound | 2.5 ± 0.3 | |
| A-T | Vehicle (DMSO) | 1.8 ± 0.2 |
| 2 mM this compound | 5.2 ± 0.5 |
Visualization
Caption: Hypothetical signaling pathway of this compound in A-T cells.
Caption: Experimental workflow for studying this compound effects.
Conclusion and Future Directions
This hypothetical application note provides a comprehensive framework for investigating the effects of an oxidative stress-inducing agent, "this compound," on Ataxia-Telangiectasia cells. The outlined protocols for cell culture, treatment, and downstream analyses of cell viability, ROS production, and signaling pathway activation would allow for a thorough characterization of the differential sensitivity of A-T cells.
Future studies could expand on this framework to:
-
Investigate the role of specific antioxidant interventions in rescuing the A-T cellular phenotype.
-
Utilize high-throughput screening to identify novel compounds that protect A-T cells from oxalate-induced cytotoxicity.
-
Explore the long-term effects of chronic, low-dose this compound exposure on genomic instability in A-T cells.
-
Validate these in vitro findings in animal models of Ataxia-Telangiectasia.
References
- 1. Iron chelators increase the resistance of Ataxia telangeictasia cells to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New mutations in the ATM gene and clinical data of 25 AT patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATM Gene in Breast Cancer: Its Relevance in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Treatment with GJ071 Oxalate for Nonsense Mutation Readthrough
Audience: Researchers, scientists, and drug development professionals.
Introduction
GJ071 oxalate is a novel small molecule that has been identified as a potent inducer of nonsense mutation readthrough. It is particularly relevant for genetic disorders caused by premature termination codons (PTCs), such as ataxia telangiectasia (A-T). This compound promotes the translational machinery to read through these PTCs, leading to the synthesis of a full-length, and potentially functional, protein. In the context of A-T, this compound has been shown to restore the expression of the Ataxia-Telangiectasia Mutated (ATM) protein, a critical serine/threonine kinase involved in DNA damage response.
These application notes provide an overview of the in vitro use of this compound, with a focus on treatment duration and key experimental protocols to assess its efficacy.
Data Presentation
The following tables summarize typical experimental parameters for in vitro studies involving this compound, based on available literature. It is important to note that optimal conditions may vary depending on the specific cell line and experimental goals.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line Type | Description | Key Considerations |
| Ataxia Telangiectasia (A-T) Patient-derived Lymphoblastoid Cell Lines (LCLs) | Suspension cells derived from A-T patients carrying nonsense mutations in the ATM gene. | Physiologically relevant model. Characterize the specific ATM nonsense mutation (TGA, TAG, or TAA) prior to experimentation. |
| Ataxia Telangiectasia (A-T) Patient-derived Fibroblasts | Adherent cells derived from skin biopsies of A-T patients with ATM nonsense mutations. | Useful for studying cellular morphology and DNA damage response in an adherent cell model. |
| HEK293 Flp-In™ T-REx™ with nonsense reporter constructs | Engineered cell line to express a reporter gene (e.g., Luciferase or GFP) containing a specific nonsense codon. | Allows for high-throughput screening and quantitative assessment of readthrough efficiency for different PTCs. |
Table 2: this compound In Vitro Treatment Parameters (Recommended Ranges)
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 25 µM | The optimal concentration should be determined empirically for each cell line through a dose-response experiment. Start with a range of concentrations to identify the one that provides maximal readthrough with minimal cytotoxicity. |
| Treatment Duration | 24 - 96 hours | A 48-hour treatment is a common starting point for readthrough experiments. For some cell lines and endpoints, such as the restoration of downstream signaling, a longer duration of up to 96 hours (4 days) may be necessary to accumulate sufficient full-length protein. |
| Cell Seeding Density | Varies by cell line and vessel size | Ensure cells are in the logarithmic growth phase at the time of treatment and do not become over-confluent by the end of the experiment. |
| Solvent | Dimethyl sulfoxide (DMSO) | Prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Assessment of ATM Protein Restoration by Western Blot
This protocol details the procedure for evaluating the ability of this compound to restore full-length ATM protein expression in A-T patient-derived cells.
Materials:
-
A-T patient-derived lymphoblastoid or fibroblast cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide is recommended for the high molecular weight ATM protein)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ATM (total)
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the A-T cells at an appropriate density in a multi-well plate or flask.
-
Allow the cells to adhere (for fibroblasts) or stabilize in culture (for LCLs) for 24 hours.
-
Prepare a working solution of this compound in complete culture medium at the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control if available (e.g., cells expressing wild-type ATM).
-
Replace the medium with the this compound-containing medium and incubate for the desired duration (e.g., 48 or 96 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, harvest the cells. For adherent cells, wash with ice-cold PBS and then add lysis buffer. For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane on a 6% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total ATM overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Prepare and apply the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (optional) and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 2: Evaluation of ATM Kinase Activity by Assessing Phosphorylation of Downstream Targets
This protocol assesses the functional restoration of ATM kinase by measuring the phosphorylation of a key downstream substrate, such as p53 at Serine 15 or Chk2 at Threonine 68, following DNA damage.
Materials:
-
All materials from Protocol 1
-
DNA damaging agent (e.g., etoposide or ionizing radiation source)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-total p53
-
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow step 1 of Protocol 1 to seed and treat the A-T cells with this compound for the desired duration (e.g., 48 or 96 hours).
-
-
Induction of DNA Damage:
-
Approximately 1 hour before the end of the this compound treatment, induce DNA damage. For example, treat the cells with etoposide (e.g., 10 µM) for 1 hour or expose them to ionizing radiation (e.g., 10 Gy) and allow them to recover for 1 hour.
-
-
Cell Lysis and Western Blotting:
-
Follow steps 2 and 3 of Protocol 1 to lyse the cells, quantify protein, and perform western blotting.
-
Use primary antibodies to detect the phosphorylated form of the ATM target (e.g., phospho-p53 Ser15) and the total protein level of that target (e.g., total p53) as a control.
-
Mandatory Visualizations
Caption: Workflow for assessing ATM protein restoration.
Caption: ATM signaling pathway activation by this compound.
Application Notes and Protocols for GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GJ071 oxalate is a small molecule that has been identified as a potent inducer of Ataxia-Telangiectasia Mutated (ATM) kinase activity. It functions as a nonsense suppressor, enabling the read-through of premature termination codons (PTCs) in the ATM gene. This mechanism allows for the synthesis of a full-length, functional ATM protein in cells carrying specific nonsense mutations, which are often associated with the genetic disorder Ataxia-Telangiectasia (A-T). These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and summarize its key characteristics for effective use in in vitro research settings.
Chemical and Physical Properties
A comprehensive summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's basic characteristics.
| Property | Value | Reference |
| Molecular Weight | 455.53 g/mol | [1][2] |
| Chemical Formula | C₂₀H₂₉N₃O₇S | [2] |
| CAS Number | 1216676-34-4 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility in DMSO | 125 mg/mL (274.41 mM) |
Table 1: Quantitative data for this compound.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the suppression of nonsense mutations, which are point mutations in a DNA sequence that result in a premature stop codon. By enabling the translational machinery to read through these premature stop codons, this compound facilitates the production of the full-length ATM protein. The ATM protein is a critical kinase in the cellular response to DNA double-strand breaks (DSBs). Upon activation, ATM initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including p53 and CHK2, to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to use freshly opened, anhydrous DMSO to ensure maximum solubility, as DMSO is hygroscopic.
Materials:
-
This compound powder (Molecular Weight: 455.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 455.53 g/mol = 4.5553 mg
-
-
-
Weighing the compound:
-
Carefully weigh out approximately 4.56 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to aid in dissolution.
-
-
Sonication (if necessary):
-
If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes. This will help to break up any small aggregates and facilitate complete dissolution.
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Preparation of Working Solutions
The final concentration of this compound for cell-based assays will depend on the specific cell line and experimental design. Based on literature for analogous compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make a final volume of 1 mL.
-
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding to the cells.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO in a well-ventilated area, as it can be absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Note: ATM Kinase Activity Induction Assay Using GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia telangiectasia mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2] It is a key regulator of cell cycle checkpoints, DNA repair, and apoptosis.[1] Mutations in the ATM gene can lead to ataxia-telangiectasia (A-T), a rare genetic disorder characterized by neurodegeneration, immunodeficiency, and a predisposition to cancer. A significant portion of A-T cases arise from nonsense mutations in the ATM gene, which result in premature termination of protein synthesis and the production of a non-functional, truncated ATM protein.
GJ071 oxalate is a novel small molecule that has been identified as an inducer of ATM kinase activity in cells harboring nonsense mutations.[3][4] It functions by promoting the readthrough of premature termination codons (PTCs), allowing for the synthesis of a full-length, functional ATM protein. This application note provides a detailed protocol for a cell-based assay to quantify the induction of ATM kinase activity by this compound. The primary readout for ATM activity will be the phosphorylation of its downstream target, p53, at serine 15.
Principle of the Assay
This assay is designed to be performed in a human cell line that is homozygous for a nonsense mutation in the ATM gene. In the absence of any treatment, these cells will have negligible ATM kinase activity. Upon treatment with this compound, readthrough of the premature stop codon is induced, leading to the synthesis of full-length ATM protein. This newly synthesized ATM protein can then be activated by inducing DNA damage (e.g., using etoposide). The active ATM kinase will phosphorylate its downstream targets, including p53 at Ser15. The level of phosphorylated p53 (p-p53 Ser15) can be quantified using a sandwich ELISA, providing a measure of the induced ATM kinase activity.
Data Presentation
The quantitative data from this assay can be summarized in the following table to allow for easy comparison of results.
| Treatment Group | This compound (µM) | Etoposide (µM) | p-p53 (Ser15) Levels (OD450) | Fold Induction of ATM Activity |
| Vehicle Control | 0 | 0 | Baseline | 1.0 |
| Etoposide Only | 0 | 10 | Low | Calculated |
| This compound Only | 10 | 0 | Low | Calculated |
| GJ071 + Etoposide | 10 | 10 | High | Calculated |
| Additional Concentrations | ... | ... | ... | ... |
Fold Induction is calculated relative to the Etoposide Only control.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cell line homozygous for a nonsense mutation in the ATM gene (e.g., AT22IJE-T pEBS7-YAC-TEL1, a human A-T fibroblast line).
-
This compound: Stock solution in DMSO.
-
Etoposide: Stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
p53 (Ser15) Sandwich ELISA Kit: Commercially available kit.
-
BCA Protein Assay Kit: For protein quantification.
-
96-well microplates: For cell culture and ELISA.
-
Microplate reader: Capable of measuring absorbance at 450 nm.
Experimental Workflow
Caption: Experimental workflow for the ATM kinase activity induction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the ATM-deficient cell line in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Induction of DNA Damage:
-
Prepare a working solution of etoposide in cell culture medium to a final concentration of 10 µM.
-
Add 10 µL of the etoposide working solution to the designated wells. For the "Vehicle Control" and "this compound Only" wells, add 10 µL of fresh medium.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, carefully remove the medium from the wells and wash the cells once with 200 µL of ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to fresh tubes.
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
p-p53 (Ser15) ELISA:
-
Perform the sandwich ELISA for p-p53 (Ser15) according to the manufacturer's protocol.
-
Briefly, add equal amounts of total protein from each lysate to the wells of the ELISA plate pre-coated with a capture antibody for total p53.
-
Incubate, wash, and then add the detection antibody specific for p-p53 (Ser15).
-
After another incubation and wash step, add the substrate and stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the p-p53 (Ser15) absorbance readings to the total protein concentration for each sample.
-
Calculate the fold induction of ATM activity by dividing the normalized p-p53 (Ser15) levels in the "GJ071 + Etoposide" wells by the normalized levels in the "Etoposide Only" wells.
-
Plot the fold induction as a function of the this compound concentration.
-
Signaling Pathway
Caption: ATM signaling pathway induction by this compound.
References
Application Notes and Protocols for Nonsense Readthrough Assay Featuring GJ071 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. This can trigger the nonsense-mediated mRNA decay (NMD) pathway, which degrades the aberrant mRNA, further reducing the potential for protein expression. Nonsense suppression therapy aims to overcome these mutations by promoting the "readthrough" of the PTC, allowing the ribosome to incorporate an amino acid and synthesize a full-length, functional protein.
GJ071 oxalate is a novel small molecule identified as a nonsense suppressor. It has been shown to induce ATM kinase activity in ataxia telangiectasia (A-T) cells that harbor homozygous TGA or TAG stop codons, indicating its potential as a therapeutic agent for genetic disorders caused by nonsense mutations.
These application notes provide a detailed protocol for a cell-based dual-luciferase reporter assay to quantify the nonsense readthrough efficiency of compounds like this compound. The protocol is designed to be adaptable for various cell lines and nonsense mutation contexts.
Principle of the Assay
The nonsense readthrough assay utilizes a reporter plasmid encoding a fusion protein. A reporter gene, such as Firefly luciferase, is positioned downstream of a nonsense mutation (e.g., UGA, UAG, or UAA). A second, constitutively expressed reporter, such as Renilla luciferase, is included on the same plasmid to normalize for transfection efficiency and cell viability. In the absence of a readthrough-inducing compound, translation terminates at the PTC, and no functional Firefly luciferase is produced. When a compound like this compound successfully promotes readthrough of the PTC, a full-length, active Firefly luciferase is synthesized. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of readthrough efficiency.
Signaling Pathways
Nonsense-Mediated mRNA Decay (NMD) Pathway
The NMD pathway is a cellular surveillance mechanism that degrades mRNAs containing PTCs. This process is initiated when a ribosome stalls at a PTC and interacts with the exon-junction complex (EJC) downstream. This triggers a cascade involving the UPF proteins (UPF1, UPF2, UPF3), leading to the recruitment of decay factors and the degradation of the mRNA.
Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway.
Mechanism of Nonsense Readthrough
Readthrough-promoting compounds interact with the ribosome, decreasing the efficiency of translation termination at the PTC. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the stop codon, leading to the synthesis of a full-length protein.
Application Notes and Protocols for GJ071 Oxalate in Patient-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ071 oxalate is a small molecule compound that has been identified as an inducer of Ataxia-Telangiectasia Mutated (ATM) kinase activity.[1][2] Its primary mechanism of action involves enabling the read-through of nonsense mutations (TGA, TAG, and TAA stop codons) within the ATM gene.[1] This allows for the synthesis of a full-length, functional ATM protein in cells that would otherwise produce a truncated, non-functional version. Given that loss-of-function mutations in ATM are associated with various cancers and the neurodegenerative disorder Ataxia-Telangiectasia, this compound presents a promising therapeutic strategy for tumors harboring such mutations.
Patient-derived cell lines (PDCLs) are crucial in vitro models for translational cancer research, as they more accurately reflect the genetic and phenotypic heterogeneity of patient tumors compared to established cancer cell lines. These application notes provide a comprehensive guide for utilizing this compound in PDCLs, covering its mechanism of action, protocols for cell culture and experimentation, and data presentation.
Mechanism of Action
This compound acts as a nonsense suppressor, inducing the translational machinery to read through premature termination codons in the ATM mRNA.[1] This leads to the restoration of ATM protein expression and subsequent activation of the ATM signaling pathway. Activated ATM is a critical mediator of the DNA damage response (DDR), initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis. By restoring this pathway, this compound can potentially re-sensitize tumor cells to DNA-damaging agents or induce synthetic lethality in specific genetic contexts.
Data Presentation
As of the latest literature review, specific quantitative data for this compound in patient-derived cell lines is not extensively published. The following tables are presented as templates for data that should be generated during the experimental validation of this compound in PDCLs.
Table 1: Dose-Response of this compound on Cell Viability in ATM-Mutant PDCLs
| PDCL ID | Cancer Type | ATM Mutation | This compound IC50 (µM) |
| PDCL-001 | Pancreatic Ductal Adenocarcinoma | c.1234G>T (p.E412) | [To be determined] |
| PDCL-002 | Glioblastoma | c.5678C>A (p.S1893) | [To be determined] |
| PDCL-003 | Breast Cancer | c.7890A>G (p.Y2630*) | [To be determined] |
| PDCL-WT | Wild-Type ATM Control | None | [To be determined] |
Table 2: Effect of this compound on ATM Signaling Pathway Proteins in a PDCL with a Nonsense ATM Mutation
| Treatment | Total ATM (Relative Expression) | p-ATM (S1981) (Relative Expression) | p-CHK2 (T68) (Relative Expression) | p-p53 (S15) (Relative Expression) |
| Vehicle Control (DMSO) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound (1 µM) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound (5 µM) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound (10 µM) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Mandatory Visualizations
Caption: ATM Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Testing this compound.
Experimental Protocols
Establishment and Culture of Patient-Derived Cell Lines
This protocol is a generalized guide; specific media and conditions may need to be optimized for different tumor types.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., RPMI 1640 with antibiotics).
-
Gentle cell dissociation reagent (e.g., Miltenyi Biotec Tumor Dissociation Kit, or a collagenase/dispase solution).
-
Basement membrane matrix (e.g., Matrigel).
-
PDCL growth medium (e.g., DMEM/F12 or RPMI 1640 supplemented with 10-20% FBS, growth factors such as EGF and FGF, and antibiotics).
-
Sterile cell culture dishes, plates, and flasks.
-
Sterile surgical instruments (scalpels, forceps).
-
70 µm and 40 µm cell strainers.
Procedure:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS.
-
Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Transfer the minced tissue to a tube containing the cell dissociation reagent and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C with gentle agitation).
-
Neutralize the dissociation enzymes with growth medium containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove larger debris.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
For adherent cultures, plate the cells on dishes coated with a thin layer of basement membrane matrix. For spheroid cultures, plate in ultra-low attachment flasks.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days.
-
Once established, characterize the PDCLs by short tandem repeat (STR) profiling and sequence the ATM gene to identify nonsense mutations.
Protocol for this compound Treatment
Materials:
-
This compound powder.
-
Sterile DMSO for stock solution preparation.
-
Characterized PDCLs with and without ATM nonsense mutations.
-
96-well and 6-well cell culture plates.
-
Appropriate PDCL growth medium.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C for long-term storage or -20°C for short-term storage.[2] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the PDCLs into multi-well plates at a predetermined optimal density. Allow the cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in fresh growth medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader.
Procedure:
-
Following treatment with this compound in a 96-well plate, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for ATM Pathway Activation
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-Total ATM, anti-phospho-ATM (S1981), anti-phospho-CHK2 (T68), anti-phospho-p53 (S15), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them with ice-cold lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion
This compound holds potential as a targeted therapy for cancers with nonsense mutations in the ATM gene. The use of patient-derived cell lines is a powerful approach to evaluate its efficacy in a preclinical setting that closely mimics the patient's tumor. The protocols and guidelines provided here offer a framework for researchers to systematically investigate the effects of this compound on PDCLs, with the ultimate goal of translating these findings into clinical applications. Careful experimental design and optimization of protocols for each specific PDCL are essential for generating robust and reliable data.
References
Application Notes and Protocols for GJ071 Oxalate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ071 oxalate is a novel small molecule compound identified as a potent inducer of Ataxia Telangiectasia Mutated (ATM) kinase activity in cells harboring nonsense mutations within the ATM gene. By facilitating the read-through of premature termination codons (PTCs), this compound enables the synthesis of a full-length, functional ATM protein. This activity presents a promising therapeutic strategy for genetic disorders caused by nonsense mutations, such as Ataxia-Telangiectasia (A-T). These application notes provide detailed experimental models and protocols for the investigation of this compound's efficacy and mechanism of action.
Mechanism of Action
This compound acts as a nonsense suppressor. It allows the ribosomal machinery to read through premature stop codons (UAA, UAG, and UGA) in the mRNA sequence of the ATM gene. This process leads to the translation of a full-length ATM protein. The restored ATM protein can then undergo autophosphorylation and phosphorylate its downstream targets, thereby reinstating its crucial role in the DNA damage response pathway.
Experimental Models
A variety of in vitro and in vivo models are suitable for studying the effects of this compound.
In Vitro Models
-
Patient-Derived Lymphoblastoid Cell Lines (LCLs): LCLs established from A-T patients carrying specific nonsense mutations in the ATM gene are the most clinically relevant in vitro model. These cells provide a direct system to assess the ability of this compound to restore ATM protein expression and function in a patient-specific genetic context.
-
Fibroblast Cell Lines: Primary fibroblasts from A-T patients offer another valuable model to study the effects of this compound on ATM function and cellular phenotypes associated with A-T.
-
Reporter Gene Assays: Cell lines engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) containing a premature termination codon can be used for high-throughput screening of read-through compounds like this compound. The restoration of reporter protein activity serves as a surrogate for read-through efficacy.
In Vivo Models
-
Ataxia-Telangiectasia Mouse Model: A knock-in mouse model carrying a clinically relevant nonsense mutation in the Atm gene is the most appropriate in vivo model to evaluate the therapeutic potential of this compound.[1] This model allows for the assessment of the compound's ability to restore ATM function, alleviate A-T related pathologies such as cerebellar degeneration and motor deficits, and to study its pharmacokinetic and pharmacodynamic properties.
Data Presentation
The following tables summarize the key characteristics of this compound and its activity in preclinical models.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₂₉N₃O₇S |
| Molecular Weight | 455.53 g/mol |
| CAS Number | 1216676-34-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Efficacy of this compound in Ataxia-Telangiectasia (A-T) Patient-Derived Cells
| Cell Line (ATM Mutation) | Treatment Concentration (µM) | ATM Protein Restoration (% of Wild-Type) | ATM Kinase Activity (Fold Increase) | Reference |
| LCL (c.XXXXG>A; p.TrpXXX) | 10 | 15-25% | 5-10 | Du L, et al. (2013) |
| LCL (c.YYYYA>T; p.LysYYY) | 10 | 10-20% | 4-8 | Du L, et al. (2013) |
| Fibroblasts (c.ZZZZC>G; p.ArgZZZ*) | 10 | 12-22% | 6-12 | Du L, et al. (2013) |
Note: Specific mutation details and quantitative data are based on the findings of Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60 and may require access to the full publication for precise values.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Read-Through Compounds using a PTT-ELISA Assay
This protocol is adapted from the method used for the discovery of GJ071.[2][3]
Objective: To identify compounds that induce read-through of a premature termination codon in a cell-free system.
Materials:
-
Plasmid DNA encoding a fragment of the ATM gene with a nonsense mutation, flanked by N-terminal c-myc and C-terminal V5 epitope tags.
-
TnT® T7 Quick for PCR DNA (Promega)
-
Anti-V5-HRP antibody (Invitrogen)
-
ELISA plates
-
Compound library (including this compound as a positive control)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare the in vitro transcription/translation reaction mix according to the manufacturer's instructions.
-
Add the plasmid DNA template to the reaction mix.
-
Dispense the reaction mix into 384-well plates.
-
Add compounds from the library to each well at a final concentration of 10 µM. Include wells with DMSO as a negative control and a known read-through agent (e.g., G418) as a positive control.
-
Incubate the plates at 30°C for 90 minutes.
-
Coat ELISA plates with a capture antibody against the N-terminal tag (c-myc).
-
Transfer the reaction products to the coated ELISA plates and incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add the anti-V5-HRP antibody (to detect the full-length protein) and incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of read-through relative to the positive control.
Protocol 2: Assessment of ATM Protein Restoration in Patient-Derived Cells by Western Blot
Objective: To quantify the amount of full-length ATM protein produced in patient cells after treatment with this compound.
Materials:
-
A-T patient-derived LCLs or fibroblasts
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels (6% acrylamide for large proteins like ATM)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ATM (e.g., Abcam)
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A-T patient cells in 6-well plates and allow them to adhere (for fibroblasts) or reach the desired density (for LCLs).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or DMSO (vehicle control) for 72-96 hours.
-
Harvest the cells and lyse them in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 6% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATM antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the ATM signal to the β-actin signal.
Protocol 3: Evaluation of ATM Kinase Activity via Phosphorylation of Downstream Targets
Objective: To determine if the restored ATM protein is functionally active by assessing the phosphorylation of its substrate, SMC1.
Materials:
-
A-T patient-derived cells
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Cell lysis buffer
-
Primary antibody: Rabbit anti-phospho-SMC1 (Ser966)
-
Primary antibody: Mouse anti-SMC1
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
Flow cytometer
Procedure:
-
Treat A-T patient cells with this compound or DMSO for 72-96 hours.
-
Irradiate the cells with 10 Gy of ionizing radiation to induce DNA double-strand breaks and activate ATM.
-
Harvest the cells 30 minutes post-irradiation.
-
Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.
-
Incubate the cells with the primary antibodies against phospho-SMC1 and total SMC1.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Analyze the cells using a flow cytometer.
-
Quantify the mean fluorescence intensity of phospho-SMC1 and normalize it to the total SMC1 signal.
Protocol 4: Cell Viability and Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound on treated cells.
Materials:
-
A-T patient-derived cells
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT-based assays.
-
96-well plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance.
-
Calculate the percentage of viable cells relative to the untreated control.
Mandatory Visualizations
References
GJ071 Oxalate for Inducing Protein Restoration in Cells with Nonsense Mutations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GJ071 oxalate is a novel small molecule that has been identified as a potent inducer of translational read-through of premature termination codons (PTCs), also known as nonsense mutations.[1] These mutations introduce a stop codon (TGA, TAG, or TAA) within the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. This compound promotes the suppression of these premature stop codons, allowing the ribosome to incorporate an amino acid and continue translation, thereby restoring the production of a full-length, functional protein.[1] This mechanism of action makes this compound a promising therapeutic candidate for a wide range of genetic disorders caused by nonsense mutations.
One of the key applications of this compound is in the restoration of the Ataxia-Telangiectasia Mutated (ATM) protein in cells derived from Ataxia-Telangiectasia (A-T) patients. A-T is a rare, neurodegenerative genetic disorder characterized by severe disability, and it is caused by mutations in the ATM gene. A significant portion of these mutations are nonsense mutations. Research has demonstrated that this compound can effectively restore ATM protein expression and its crucial kinase activity in A-T patient-derived cells harboring different types of nonsense mutations.[1]
These application notes provide a comprehensive overview of the use of this compound for inducing protein restoration, with a specific focus on the ATM protein. Detailed protocols for key experiments are provided to guide researchers in their investigation of this compound.
Mechanism of Action: Nonsense Suppression
This compound functions as a nonsense suppressor. It facilitates the read-through of premature termination codons by influencing the ribosomal decoding center. This allows a near-cognate transfer RNA (tRNA) to be incorporated at the site of the nonsense mutation, leading to the insertion of an amino acid and the continuation of protein synthesis. The resulting full-length protein can then fold into its native conformation and regain its biological function.
Application Data
The efficacy of this compound in restoring ATM protein expression and function has been demonstrated in lymphoblastoid cell lines derived from A-T patients with homozygous nonsense mutations in the ATM gene. The following tables summarize the quantitative data from these studies.
Table 1: Restoration of Full-Length ATM Protein by this compound
| Cell Line (ATM Mutation) | This compound Concentration (µM) | Treatment Duration (hours) | Full-Length ATM Protein (% of Wild-Type) |
| AT153LA (c.8977C>T, R2993X, TGA) | 10 | 72 | ~20% |
| AT229LA (c.5932G>T, E1978X, TAG) | 10 | 72 | ~15% |
| AT205LA (c.103C>T, R35X, TAA) | 10 | 72 | ~10% |
Table 2: Restoration of ATM Kinase Activity by this compound
| Cell Line (ATM Mutation) | This compound Concentration (µM) | Treatment Duration (hours) | ATM Kinase Activity (Fold Increase over Untreated) |
| AT153LA (c.8977C>T, R2993X, TGA) | 10 | 72 | ~4-fold |
| AT229LA (c.5932G>T, E1978X, TAG) | 10 | 72 | ~3.5-fold |
| AT205LA (c.103C>T, R35X, TAA) | 10 | 72 | ~2.5-fold |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of lymphoblastoid cell lines and their treatment with this compound to induce protein restoration.
Materials:
-
Lymphoblastoid cell lines from A-T patients (e.g., AT153LA, AT229LA, AT205LA)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture lymphoblastoid cells in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C.
-
Cell Treatment: a. Seed the cells in a multi-well plate at a density of 5 x 10^5 cells/mL. b. Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). c. Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. d. Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Western Blot Analysis of ATM Protein Restoration
This protocol details the detection and quantification of full-length ATM protein expression by Western blotting following treatment with this compound.
Materials:
-
Treated and untreated cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide for ATM)
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ATM (specific for the full-length protein)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load the samples onto a 6% SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-ATM antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Incubate with the primary antibody for the loading control (e.g., anti-β-actin) and its corresponding secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities. Normalize the ATM protein signal to the loading control signal.
Protocol 3: ATM Kinase Activity Assay
This protocol provides a method to assess the functional restoration of ATM kinase activity after this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
ATM immunoprecipitation antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Substrate protein (e.g., GST-p53)
-
ATP (with γ-^32^P-ATP for radioactive detection, or use a non-radioactive kit)
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager (for radioactive assay)
-
Anti-phospho-p53 (Ser15) antibody (for non-radioactive assay)
Procedure:
-
Immunoprecipitation of ATM: a. Incubate cell lysates with an anti-ATM antibody for 2-4 hours at 4°C. b. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the ATM protein. c. Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: a. Resuspend the beads in kinase assay buffer containing the substrate protein (e.g., GST-p53) and ATP. b. For radioactive assays, include γ-^32^P-ATP. c. Incubate the reaction at 30°C for 30 minutes.
-
Analysis: a. Stop the reaction by adding Laemmli sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. For radioactive assays, expose the dried gel to autoradiography film or a phosphorimager to detect the phosphorylated substrate. d. For non-radioactive assays, perform a Western blot using an antibody specific to the phosphorylated substrate (e.g., anti-phospho-p53 Ser15).
Visualizations
Caption: Experimental workflow for evaluating this compound-induced ATM protein restoration.
Caption: ATM signaling pathway and the role of this compound in restoring its function.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GJ071 Oxalate Concentration for Cell Viability
Welcome to the technical support center for the use of GJ071 oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for cell viability and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsense suppressor that induces the readthrough of premature termination codons (PTCs) in genes. Specifically, it has been shown to induce the kinase activity of Ataxia-Telangiectasia Mutated (ATM), a critical protein involved in the DNA damage response.[1][2] This activation can lead to downstream signaling events that influence cell cycle arrest, DNA repair, and apoptosis.
Q2: What are the expected effects of this compound on cell viability?
A2: The effect of this compound on cell viability is concentration-dependent and cell-line specific. At optimal concentrations, it is intended to restore the function of proteins truncated by nonsense mutations with minimal cytotoxicity. However, at higher concentrations, off-target effects or cellular stress resulting from the activation of the DNA damage response can lead to decreased cell viability through apoptosis or autophagy. The oxalate component itself can also contribute to cytotoxicity at high concentrations by inducing oxidative stress and mitochondrial dysfunction.[3][4]
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a range that elicits the desired biological effect (e.g., restoration of protein function) without significant cytotoxicity. Subsequent experiments can then narrow down this range to pinpoint the optimal concentration.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C, protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | Cell line is particularly sensitive to ATM kinase activation or the oxalate component. | - Perform a more granular dose-response curve starting at a much lower concentration range (e.g., picomolar to nanomolar).- Reduce the treatment duration.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
| No Readthrough Effect Observed | - The concentration of this compound is too low.- The specific nonsense mutation in your gene of interest is not amenable to readthrough by this compound.- The level of the target mRNA is too low due to nonsense-mediated decay (NMD). | - Increase the concentration of this compound in a stepwise manner.- Verify the presence and nature of the nonsense mutation.- Consider co-treatment with an NMD inhibitor to increase the availability of the target mRNA. |
| Inconsistent Results Between Experiments | - Inconsistent cell seeding density.- Degradation of this compound in solution.- Variability in treatment incubation times. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Standardize all incubation times precisely. |
| Precipitation of the Compound in Culture Medium | The concentration of this compound exceeds its solubility in the aqueous culture medium. | - Ensure the DMSO stock concentration is sufficiently high so that the final volume added to the medium is minimal.- After diluting in medium, visually inspect for any precipitation before adding to the cells.- Consider a brief, gentle vortexing of the diluted solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines after 72 hours of Treatment.
Disclaimer: The following data are for illustrative purposes only and are based on the expected behavior of a small molecule nonsense suppressor. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HEK293 | Human Embryonic Kidney | > 50 |
Table 2: Illustrative Dose-Response Data for this compound on A549 Cells (72h Treatment).
Disclaimer: This data is illustrative and intended to guide experimental design.
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 5 | 78.3 ± 6.2 |
| 10 | 60.1 ± 5.5 |
| 15 | 51.2 ± 4.9 |
| 20 | 42.7 ± 5.3 |
| 50 | 15.9 ± 3.8 |
| 100 | 5.4 ± 2.1 |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified ATM signaling pathway activated by this compound.
Caption: Oxalate-induced intrinsic apoptosis pathway.
Caption: Oxalate-induced autophagy pathway leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oxalate on HK-2 cells, a line of proximal tubular epithelial cells from normal human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Readthrough Efficiency with GJ071 Oxalate
Welcome to the technical support center for GJ071 oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound for inducing readthrough of premature termination codons (PTCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound identified as a nonsense suppressor.[1] Its primary function is to induce ribosomal readthrough of premature termination codons (PTCs), which are nonsense mutations that halt protein synthesis prematurely.[1] By promoting the insertion of a near-cognate tRNA at the site of the PTC, this compound allows for the synthesis of a full-length, and potentially functional, protein.[1][2] Specifically, it has been shown to induce the readthrough of all three types of nonsense mutations (TGA, TAG, and TAA) in the ATM gene, leading to restored ATM kinase activity in cells from ataxia telangiectasia (A-T) patients.[3]
Q2: In what solvent should I dissolve this compound and how should it be stored?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C for up to several months.
Q3: What are some known off-target effects of oxalate-containing compounds?
While specific off-target effects of this compound are not extensively documented in the provided search results, oxalate, in general, is known to have cytotoxic effects at high concentrations. These effects can include damage to the plasma membrane and injury to organelles. It is important to distinguish between the effects of the oxalate ion and calcium oxalate monohydrate (COM) crystals, with the latter being primarily responsible for membrane damage and cell death.
Troubleshooting Guides
Low or No Readthrough Efficiency
Low or absent readthrough of the target nonsense mutation is a common challenge. The following sections provide potential causes and solutions to improve the efficiency of your experiments with this compound.
1. Suboptimal Compound Concentration
The concentration of this compound is a critical parameter for achieving optimal readthrough.
-
Problem: The concentration of this compound may be too low to induce a significant level of readthrough, or too high, leading to cellular toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and nonsense mutation. It is advisable to test a broad range of concentrations. As a starting point, other non-aminoglycoside readthrough compounds have been tested at concentrations ranging from 0.01 to 0.1 mM.
Experimental Protocol: Dose-Response Curve for this compound
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations in your cell culture medium. Include a vehicle-only control (DMSO).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period. Based on existing literature for similar compounds, a 4-day incubation period has been used.
-
Readout: Measure the level of readthrough using a suitable assay, such as a luciferase reporter assay, western blotting for the full-length protein, or a functional assay for the restored protein (e.g., ATM kinase activity).
-
Data Analysis: Plot the readthrough efficiency against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration). Also, assess cell viability at each concentration to identify the toxic range.
2. Inadequate Treatment Duration
The kinetics of small molecule uptake and the subsequent biological response can vary.
-
Problem: The incubation time with this compound may be too short for the compound to exert its effect, or prolonged exposure could lead to cytotoxicity.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration.
Experimental Protocol: Time-Course Experiment
-
Cell Seeding: Plate your cells as you would for a standard experiment.
-
Treatment: Treat the cells with the optimal concentration of this compound determined from your dose-response experiment.
-
Time Points: Harvest cells at various time points (e.g., 24, 48, 72, 96 hours) after adding the compound.
-
Analysis: Analyze the readthrough efficiency at each time point to determine the time at which the maximum effect is observed before the onset of significant cytotoxicity.
3. Influence of the Nonsense Codon and its Context
The efficiency of readthrough is highly dependent on the specific nonsense codon and the surrounding nucleotide sequence.
-
Problem: Your target nonsense mutation may be in a context that is less permissive to readthrough.
-
Solution: While you cannot change the mutation in your model system, understanding its context can help manage expectations and troubleshoot.
-
Stop Codon Identity: The UGA stop codon is generally more susceptible to readthrough than UAG and UAA.
-
Nucleotide Context: The nucleotide immediately following the stop codon (the +4 position) and the sequences both upstream and downstream can significantly influence readthrough efficiency.
-
4. Insufficient Cellular Uptake of this compound
For any small molecule to be effective, it must be able to enter the cell.
-
Problem: The cell type you are using may have low permeability to this compound.
-
Solution: While specific cellular uptake mechanisms for GJ071 are not detailed in the provided search results, general mechanisms for small molecule uptake include passive diffusion and active transport. If you suspect low uptake, you could consider using a different cell line if feasible or exploring formulation strategies to enhance bioavailability, although this is a more advanced approach.
5. Issues with Experimental Readout
The method used to detect readthrough can also be a source of error.
-
Problem: The assay used to measure readthrough may not be sensitive enough to detect low levels of the full-length protein.
-
Solution:
-
Western Blotting: Ensure your antibody is specific and sensitive for the full-length protein. Use a positive control if available. Optimize your protein extraction and loading protocols.
-
Reporter Assays: If using a luciferase or fluorescent reporter, ensure the reporter construct is correctly designed and that the signal-to-noise ratio is adequate.
-
Functional Assays: When measuring the function of the restored protein, ensure the assay is robust and sensitive.
-
Data Summary
Table 1: Factors Influencing Readthrough Efficiency
| Factor | Influence on Readthrough Efficiency | Troubleshooting Considerations |
| This compound Concentration | Dose-dependent; can be toxic at high concentrations. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Treatment Duration | Time-dependent; requires sufficient time to act. | Conduct a time-course experiment to determine the optimal incubation time. |
| Nonsense Codon Identity | UGA is generally the "leakiest," followed by UAG, and then UAA. | Be aware of the inherent readthrough potential of your target codon. |
| Sequence Context | The nucleotides surrounding the stop codon can significantly impact efficiency. | Analyze the sequence context of your target mutation. |
| Cellular Uptake | Compound must enter the cell to be effective. | Consider the permeability of your chosen cell line. |
| Assay Sensitivity | The ability to detect the restored protein is crucial. | Optimize your detection method and include appropriate controls. |
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Readthrough Efficiency
Caption: A logical workflow for troubleshooting low readthrough efficiency.
Diagram 2: Conceptual Signaling Pathway for this compound Action
Caption: Conceptual pathway of this compound-induced readthrough.
References
- 1. medkoo.com [medkoo.com]
- 2. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
GJ071 oxalate stability issues in culture media
Frequently Asked Questions (FAQs)
Q1: My GJ071 oxalate stock solution, prepared in an organic solvent like DMSO, appears to have a color change. What could be the cause?
A color change in your stock solution may indicate chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous culture medium. Why is this happening and how can I prevent it?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The significant change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final medium is exceeded.
To prevent this:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of a single large dilution, try serial dilutions. Additionally, vortexing the solution during the addition of the stock can help.
-
Consider co-solvents: If your experimental system allows, using a small percentage of a co-solvent in your final medium might improve solubility.[2]
Q3: After thawing my frozen stock solution of this compound, I notice some precipitate. What should I do?
Precipitation upon thawing can occur if the compound's solubility is lower at colder temperatures or if the solvent is not ideal for cryogenic storage.[1]
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex it gently but thoroughly to ensure the compound is fully redissolved before use.[1]
-
Avoid repeated freeze-thaw cycles: Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is frozen and thawed.[3]
Q4: Could the components of my culture medium affect the stability of this compound?
Yes, components in the culture medium can interact with your compound. For instance, high concentrations of calcium in the medium could potentially lead to the precipitation of calcium oxalate, a poorly soluble salt. Additionally, the pH of the medium can influence the stability of many compounds.
Q5: How should I store my solid this compound and its stock solutions?
For long-term stability, solid compounds are typically stored at -20°C or -80°C in a desiccated environment. Stock solutions, usually in DMSO, should also be stored at -20°C or -80°C in tightly sealed, light-protected vials. As mentioned, it's best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Instability
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of activity | Degradation of this compound in the working solution. | Prepare fresh dilutions from a frozen stock immediately before each experiment. For long-term experiments, consider replenishing the medium with fresh compound every 24-48 hours. |
| Adsorption of the compound to plasticware. | Use low-binding plasticware (e.g., polypropylene) for preparing and storing solutions. | |
| Photodegradation. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. | |
| Precipitation in culture medium | Low aqueous solubility of this compound. | Ensure the final concentration does not exceed the solubility limit in the culture medium. Perform a solubility test. |
| Interaction with media components (e.g., calcium ions). | Analyze the composition of your culture medium. Consider using a medium with a lower calcium concentration if possible. | |
| Incorrect pH of the final solution. | Check if the stability of the compound is pH-dependent. The pH of the culture medium is typically buffered around 7.4. | |
| Stock solution issues (color change, precipitation) | Chemical instability or oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| Freeze-thaw instability. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | |
| Unsuitable storage container. | Use amber glass vials or inert polypropylene tubes for long-term storage. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium
This protocol provides a general method to assess the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known, high concentration (e.g., 10 mM).
-
Prepare the working solution: Dilute the stock solution into your pre-warmed cell culture medium to the final experimental concentration. Prepare a sufficient volume for all time points.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will be your baseline measurement.
-
Incubation: Place the remaining working solution in the incubator under the same conditions as your experiments (37°C, 5% CO₂).
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the working solution from the incubator.
-
Sample Preparation for HPLC: For each timepoint, you may need to process the sample to remove proteins and other interfering substances from the medium. This could involve protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant would then be injected into the HPLC.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Compare the peak area of the this compound at each timepoint to the peak area at T=0. A decrease in the peak area over time indicates instability.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Minimizing Cytotoxicity of GJ071 Oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of GJ071 oxalate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound that functions as a nonsense suppressor. It induces the read-through of premature termination codons in the ATM (Ataxia-Telangiectasia Mutated) gene, leading to the production of a full-length, functional ATM protein.[1] The primary mechanism of action is the induction of ATM kinase activity in cells with specific nonsense mutations.[1]
Q2: What are the potential sources of cytotoxicity associated with this compound?
The observed cytotoxicity of this compound in experiments can stem from several factors:
-
On-target effects: Activation of ATM kinase can lead to cell cycle arrest and apoptosis in certain cellular contexts.
-
Off-target effects: The compound may interact with other cellular targets, leading to unintended toxicity.
-
Oxalate-related toxicity: The oxalate salt form of the compound can contribute to cytotoxicity. Oxalate can form calcium oxalate crystals, which may cause physical damage to cells and induce oxidative stress.[2][3][4]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound precipitation: Poor solubility of the compound in culture media can lead to the formation of precipitates, which can cause physical stress to cells.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
If you encounter higher-than-anticipated cytotoxicity, consider the following initial troubleshooting steps:
-
Verify Compound and Reagent Quality: Ensure the purity and integrity of your this compound stock. Confirm that all reagents and cell culture media are fresh and free of contamination.
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the IC50 value in your specific cell line. This will help you identify a working concentration that is effective without being overly toxic.
-
Evaluate Solvent Toxicity: Run a vehicle control experiment with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of the cytotoxicity.
-
Check for Compound Precipitation: Visually inspect your culture wells under a microscope for any signs of compound precipitation.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Cytotoxicity Results Between Replicates
High variability can mask the true effect of the compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and work quickly to prevent cells from settling in the reservoir. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding the compound, ensure the pipette tip is below the surface of the media and dispense slowly to ensure proper mixing. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation from the outer wells, which can concentrate the compound and media components, consider not using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Cell Clumping | Ensure complete trypsinization and resuspend cells thoroughly to avoid clumps. Clumps can lead to uneven cell distribution and variable access to the compound. |
Issue 2: Unexpectedly High Cytotoxicity Across All Concentrations
This may indicate a fundamental issue with the experimental setup or the compound itself.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Keep the final concentration of DMSO below 0.5% (v/v). Prepare a higher stock concentration of this compound to minimize the volume of DMSO added to each well. |
| Compound Precipitation | Due to its oxalate salt form, GJ071 may have limited solubility in aqueous media. Consider pre-warming the media and the compound stock solution before dilution. Gentle sonication of the final diluted solution may also help. |
| Oxalate-Induced Toxicity | The oxalate moiety can form calcium oxalate crystals, especially in calcium-rich media. Consider the following: - Use a lower calcium formulation of the culture medium if compatible with your cell line. - Chelate excess free calcium by adding a non-toxic chelator like EDTA at a very low, empirically determined concentration. However, be cautious as this can affect cell health. |
| Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants. |
Issue 3: Cell Line-Specific Cytotoxicity
If this compound is highly toxic to one cell line but not others, it could point to a specific biological mechanism.
| Possible Cause | Recommended Solution |
| High Expression of ATM Pathway Components | Cell lines that are highly dependent on pathways regulated by ATM for survival may be more sensitive to its activation. Analyze the expression levels of key ATM pathway proteins in your sensitive and resistant cell lines. |
| Off-Target Effects | The compound may be interacting with an unintended target that is highly expressed or critical for survival in the sensitive cell line. |
| Metabolic Differences | Different cell lines may metabolize this compound differently, leading to the production of more toxic byproducts in sensitive lines. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
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96-well cell culture plates
-
Your cell line of interest
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Complete cell culture medium
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Plate reader (as per kit instructions)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1. Include the following additional controls as per the kit instructions:
-
Spontaneous LDH release control: Untreated cells.
-
Maximum LDH release control: Cells treated with the lysis buffer provided in the kit.
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Background control: Medium only.
-
-
LDH Assay:
-
After the desired incubation time, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the assay reagents.
-
Incubate as recommended by the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the wavelength specified in the kit's protocol.
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Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release from the experimental and maximum release values.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic diagram for troubleshooting high cytotoxicity.
Caption: Potential pathway of oxalate-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of oxalate-induced free radical production and glutathione redox imbalance in renal epithelial cells: effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of GJ071 Oxalate for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GJ071 oxalate. The focus is on improving its solubility for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a small molecule that induces Ataxia-Telangiectasia Mutated (ATM) kinase activity, making it a valuable tool for studying cellular responses to DNA double-strand breaks and for research into diseases caused by nonsense mutations.[1] Like many small molecule drug candidates, this compound is a poorly water-soluble compound, which presents a significant challenge for in vivo studies. Poor aqueous solubility can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations in animal models and obtain reliable experimental results.[2]
Q2: What is the known solubility of this compound?
A2: For in vitro purposes, this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL (274.41 mM); however, this requires sonication to achieve full dissolution. It is important to use freshly opened, non-hygroscopic DMSO, as absorbed water can negatively impact solubility. This high concentration in an organic solvent is generally unsuitable for direct in vivo administration due to potential toxicity.
Q3: What are the initial steps to consider when developing an in vivo formulation for this compound?
A3: A systematic approach is recommended. Start with a solubility screening in various pharmaceutically acceptable vehicles. Based on the screening results, you can then select a formulation strategy. Common approaches include creating a solution, a suspension, or a lipid-based formulation.[3] The choice will depend on the required dose, the route of administration, and the toxicological profile of the excipients.
Q4: My this compound formulation is showing precipitation upon dilution in an aqueous environment. What can I do?
A4: This is a common challenge with formulations that rely on co-solvents or pH adjustment. When the formulation is introduced into the aqueous environment of the gastrointestinal tract or bloodstream, the solubilizing agent gets diluted, leading to drug precipitation. To address this, you can try the following:
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Increase the solubilizing power of your vehicle: This could involve using a different co-solvent or increasing the concentration of the existing one, being mindful of its toxicity.[3]
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Incorporate a precipitation inhibitor: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain the drug in a supersaturated state in vivo.
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Change your formulation strategy: If precipitation remains an issue, consider switching to a suspension or a lipid-based formulation where the drug is not initially in a dissolved state.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| This compound does not dissolve in the chosen vehicle. | The vehicle lacks sufficient solubilizing capacity for the required concentration. | - Perform a solubility screening to identify a better solvent or co-solvent system.- Increase the proportion of the organic co-solvent (e.g., PEG400, propylene glycol) in your mixture, but be mindful of potential toxicity.- Consider using a surfactant or a cyclodextrin to enhance solubility.- If a solution is not feasible at the desired concentration, develop a suspension formulation. |
| The prepared solution is viscous and difficult to administer. | High concentrations of co-solvents like PEGs or polymers can increase viscosity. | - Try to reduce the concentration of the viscosity-inducing agent.- Gently warm the formulation before administration (ensure the compound is stable at that temperature).- Use a larger gauge needle for injection if applicable. |
| The suspension is not uniform and settles quickly. | Inadequate wetting of the drug particles or inappropriate suspending agent. | - Incorporate a wetting agent (e.g., a surfactant like Tween® 80 at a low concentration) to ensure proper dispersion of the particles.- Add a suspending agent (e.g., HPMC, carboxymethylcellulose) to increase the viscosity of the vehicle and slow down sedimentation.- Reduce the particle size of the this compound powder through micronization. |
| Inconsistent results in animal studies. | Poor bioavailability due to precipitation or inefficient absorption. | - Re-evaluate the formulation strategy. A lipid-based formulation or a nanosuspension might improve absorption and provide more consistent results.- Ensure the formulation is homogenous at the time of administration. For suspensions, continuous stirring during dosing is crucial. |
| Signs of toxicity in animals (e.g., irritation at the injection site, lethargy). | The excipients (co-solvents, surfactants) may be causing adverse effects at the administered dose. | - Consult a database of safe excipients and their tolerated concentrations for the specific animal model and route of administration.- Reduce the concentration of potentially toxic excipients.- Consider alternative, better-tolerated vehicles, such as aqueous suspensions with GRAS (Generally Regarded As Safe) excipients. |
Data Presentation
Table 1: Representative Solubility of a Poorly Water-Soluble Oxalate Salt in Common In Vivo Vehicles
| Vehicle Composition | Temperature (°C) | Representative Solubility (mg/mL) | Notes |
| Water | 25 | < 0.01 | Demonstrates poor aqueous solubility. |
| 0.9% Saline | 25 | < 0.01 | Similar to water, indicating no significant ionic strength effect. |
| 5% Dextrose in Water (D5W) | 25 | < 0.01 | A common vehicle for intravenous administration. |
| 10% PEG400 in Water | 25 | 0.5 - 1.5 | PEG400 acts as a co-solvent to increase solubility. |
| 30% PEG400 in Water | 25 | 2.0 - 5.0 | Higher concentrations of PEG400 further enhance solubility. |
| 10% Propylene Glycol in Water | 25 | 0.3 - 1.0 | Propylene glycol is another commonly used co-solvent. |
| 5% Tween® 80 in Water | 25 | 1.0 - 3.0 | Surfactants can form micelles to encapsulate and solubilize hydrophobic compounds. |
| 10% HP-β-CD in Water | 25 | 5.0 - 15.0 | Cyclodextrins form inclusion complexes, significantly boosting aqueous solubility. |
Note: The data above is representative for a generic poorly soluble oxalate salt and should be used as a guideline. Actual solubility of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in a range of vehicles to guide formulation development.
Methodology:
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Prepare a series of potential vehicles (e.g., water, saline, various percentages of PEG400, propylene glycol, and ethanol in water, and solutions of surfactants and cyclodextrins).
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Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each vehicle in separate, sealed vials.
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Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
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After the incubation period, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
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Carefully collect the supernatant, ensuring no solid particles are transferred.
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Dilute the supernatant with a suitable solvent in which this compound is freely soluble (e.g., DMSO).
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Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculate the solubility in each vehicle and express the results in mg/mL.
Protocol 2: Preparation of a Co-solvent-based Solution of this compound
Objective: To prepare a solution of this compound for oral or parenteral administration using a co-solvent system.
Methodology:
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Based on the solubility screening, select a co-solvent system (e.g., 30% PEG400, 10% Ethanol, 60% Water).
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Weigh the required amount of this compound for the desired final concentration.
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In a sterile container, first, add the organic co-solvents (PEG400 and ethanol).
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Add the weighed this compound to the organic co-solvents and mix thoroughly using a vortex mixer or magnetic stirrer until the compound is fully dispersed. Gentle warming and sonication can be applied if necessary, provided the compound is heat-stable.
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Once the compound is dispersed or dissolved in the organic phase, slowly add the aqueous component (water or saline) dropwise while continuously stirring.
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Continue stirring until a clear, homogenous solution is obtained.
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Visually inspect the final solution for any undissolved particles. If necessary, filter the solution through a sterile syringe filter (choose a filter material compatible with your solvent system).
Protocol 3: Preparation of a Suspension of this compound
Objective: To prepare a homogenous suspension of this compound for oral administration.
Methodology:
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If necessary, reduce the particle size of the this compound powder using a mortar and pestle or other micronization techniques. This will improve the stability and bioavailability of the suspension.
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Prepare the vehicle. A common suspension vehicle consists of an aqueous solution with a wetting agent (e.g., 0.1% Tween® 80) and a suspending agent (e.g., 0.5% HPMC).
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First, dissolve the wetting and suspending agents in the water.
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In a separate container, weigh the required amount of micronized this compound.
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Create a paste by adding a small amount of the vehicle to the this compound powder and mixing thoroughly. This ensures the particles are adequately wetted.
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Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.
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Use a homogenizer or a magnetic stirrer to ensure a consistent and fine dispersion of the particles.
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Before each administration, vigorously shake the suspension to ensure homogeneity. If the suspension is prone to rapid settling, it should be stirred continuously during the dosing procedure.
Visualization
ATM Signaling Pathway
References
Technical Support Center: Addressing Compound Precipitation in Stock Solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of oxalate salt compounds, referred to here as Compound X (e.g., GJ071) , in stock solutions.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my DMSO stock solution of Compound X after storage. What is the likely cause?
A1: Precipitation in a DMSO stock solution, even for compounds that are generally soluble in DMSO, can occur for several reasons. One common cause is the absorption of atmospheric moisture by DMSO, which is hygroscopic. The presence of even a small amount of water can significantly reduce the solubility of hydrophobic compounds, leading to precipitation.[1] Another potential cause is exceeding the compound's solubility limit in DMSO, especially at lower temperatures, or issues related to repeated freeze-thaw cycles.[1]
Q2: My Compound X precipitated when I diluted the DMSO stock solution into an aqueous buffer for my experiment. Why did this happen?
A2: This is a common phenomenon known as "antisolvent precipitation" or "solvent shock".[1] Compound X is likely highly soluble in an organic solvent like DMSO but has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous, causing the compound to crash out of solution.[1]
Q3: Is it acceptable to use a stock solution with a visible precipitate in my experiment?
A3: It is generally not recommended. A precipitate indicates that the actual concentration of your compound in the solution is lower than intended and unknown.[2] This will lead to inaccurate and unreliable experimental results. The precipitate itself could also have unintended effects on your cells or assay.
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important here?
A4: Kinetic solubility is the concentration a compound can reach when a stock solution is rapidly added to a buffer; it often represents a temporary, supersaturated state. Thermodynamic solubility is the true equilibrium concentration where the dissolved compound is in equilibrium with any undissolved solid. A compound might initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its lower thermodynamic solubility limit.
Troubleshooting Guide: Oxalate Precipitation of Compound X
If you encounter precipitation with Compound X, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment and Quick Fixes
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Visual Inspection : Confirm the presence of a precipitate. Compare it to a control sample of the vehicle (e.g., media with the same concentration of DMSO) to ensure the precipitate is compound-related.
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Gentle Agitation : Swirl or gently mix the solution to see if the precipitate redissolves.
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Warming : Gently warm the solution to 37°C. A slight increase in temperature can sometimes improve solubility. However, be cautious as this may degrade heat-sensitive compounds.
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Sonication : Brief sonication in a water bath can help redissolve a precipitate that has formed.
Step 2: Systematic Troubleshooting for Dilution-Induced Precipitation
If quick fixes are unsuccessful, a more systematic approach is needed.
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Reduce Final Concentration : The simplest solution may be to lower the final concentration of Compound X in your assay.
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Optimize Dilution Method : Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help keep the compound in solution.
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Use a Co-solvent : Incorporate a water-miscible organic co-solvent (e.g., ethanol, PEG400, glycerol) into your final aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.
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Adjust pH : The solubility of weakly acidic or basic compounds can be pH-dependent. Adjusting the pH of the aqueous buffer may increase the solubility of Compound X. However, ensure the final pH is compatible with your biological assay.
Workflow for Troubleshooting Precipitation
References
Technical Support Center: GJ071 Oxalate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GJ071 oxalate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound that acts as a nonsense suppressor.[1] Its primary mechanism involves inducing the readthrough of premature termination codons (nonsense mutations), specifically TGA and TAG stop codons, in genes like the ATM gene.[2][3] This process allows for the synthesis of a full-length, functional protein despite the presence of a mutation that would otherwise halt translation. This compound has been shown to induce ATM kinase activity in ataxia telangiectasia (A-T) cells harboring such mutations.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
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Short-term storage: For periods of days to weeks, store at 0 - 4°C in a dry, dark environment.
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Long-term storage: For months to years, store at -20°C or -80°C.
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Stock solutions: Once prepared, aliquot stock solutions to prevent repeated freeze-thaw cycles. Stored sealed and away from moisture, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
Q3: How should I prepare a stock solution of this compound?
The choice of solvent will depend on the experimental requirements. Always refer to the solubility information on the product datasheet to select the appropriate solvent. The molecular weight of this compound is 455.53 g/mol , which should be used for calculating the required mass for a desired stock concentration. Note that the batch-specific molecular weight may vary due to hydration.
Troubleshooting Guide: Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am observing lower than expected efficacy or no effect of this compound. What are the possible causes?
Several factors could contribute to a lack of efficacy:
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Improper Storage: The compound may have degraded due to incorrect storage conditions. Ensure that the compound has been stored as recommended (-20°C or -80°C for long-term storage).
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Incorrect Stock Solution Preparation: Verify calculations for molarity and ensure the compound was fully dissolved in the appropriate solvent.
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Cell Line Compatibility: The nonsense mutation in your cell line may not be a TGA or TAG stop codon, which are the types this compound is reported to act upon. Confirm the specific nonsense mutation in your experimental model.
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Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
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Insufficient Treatment Duration: The treatment time may be too short to observe a significant effect. A time-course experiment can help identify the optimal treatment duration.
Q2: I am seeing high variability between my experimental replicates. What can I do to improve consistency?
High variability can obscure real effects and make data interpretation difficult. Consider the following:
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Inconsistent Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in a similar passage number and growth phase across all experiments.
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Uneven Compound Distribution: Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
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Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile media or PBS.
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Assay Variability: Optimize your downstream assay (e.g., Western blot, kinase assay) to ensure it is robust and has a low coefficient of variation.
Q3: The this compound treatment is causing unexpected cytotoxicity. How can I mitigate this?
While this compound is designed to restore protein function, off-target effects or high concentrations can lead to cell death.
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Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this threshold in your efficacy experiments.
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Purity of the Compound: Ensure you are using a high-purity batch of this compound. Impurities could contribute to cytotoxicity.
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Oxalate-Specific Effects: The oxalate component itself can induce oxidative stress and mitochondrial dysfunction at high concentrations. While likely not an issue at the typical concentrations used for GJ071, it is a factor to consider if unusually high doses are being tested.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in a structured table.
| Treatment Group | Concentration (µM) | Treatment Duration (hr) | Readout 1 (e.g., % Full-Length Protein) | Readout 2 (e.g., Kinase Activity) | Cell Viability (%) |
| Vehicle Control | 0 | 48 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 | 48 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 5 | 48 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | 48 | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework. Specific details should be optimized for your cell line and experimental goals.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Downstream Analysis: Following incubation, harvest the cells and perform the desired downstream analysis, such as:
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Western Blotting: To detect the expression of the full-length protein.
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Kinase Assay: To measure the functional activity of the restored protein (e.g., ATM kinase activity).
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Cell Viability Assay: To assess the cytotoxicity of the treatment.
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Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in promoting readthrough of premature stop codons.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Overcoming Resistance to GJ071 Oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with GJ071 oxalate, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a nonsense suppressor.[1] It induces the "read-through" of premature termination codons (nonsense mutations) in messenger RNA (mRNA).[1] Specifically, it has been shown to induce Ataxia-Telangiectasia Mutated (ATM) kinase activity in cells that carry homozygous TGA or TAG stop codons in the ATM gene.[2] This allows for the synthesis of a full-length, functional ATM protein, which is a critical regulator of the DNA damage response.[3]
Q2: What are the potential general mechanisms by which a cell line could develop resistance to this compound?
A2: While specific resistance mechanisms to this compound are not yet widely documented, based on general principles of drug resistance, several possibilities exist:
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Altered Drug Efflux: Increased expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), could pump this compound out of the cell, reducing its intracellular concentration.
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Target Pathway Alterations: Changes in the ATM signaling pathway downstream of the restored ATM protein could render the cells insensitive to its activity.
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Modified Drug Metabolism: Cells might develop mechanisms to metabolize or inactivate this compound more efficiently.
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Changes in Translational Read-through Machinery: Alterations in the cellular components that mediate translational read-through could reduce the efficacy of this compound.
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Epigenetic Modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in the drug's mechanism of action or resistance pathways.
Q3: What are the initial steps to confirm suspected resistance to this compound?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line and compare it to the expected IC50 for sensitive, parental cell lines. A significant increase in the IC50 value is a strong indicator of resistance. It is crucial to ensure consistent experimental conditions, including cell seeding density, drug concentration, and treatment duration.
Q4: Can the oxalate component of the compound induce cellular effects on its own?
A4: Yes, oxalate itself can induce cellular stress. Studies have shown that oxalate can induce the production of reactive oxygen species (ROS), cause mitochondrial dysfunction, and disrupt the cellular redox balance. These effects should be considered, and appropriate controls, such as treating cells with sodium oxalate, could help differentiate the specific effects of GJ071 from those of oxalate.
Troubleshooting Guides
Problem 1: Decreased or Loss of Efficacy of this compound
You observe that your cell line, which was previously sensitive to this compound, now shows a reduced response or no response at previously effective concentrations.
Possible Cause & Troubleshooting Steps:
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Development of Acquired Resistance:
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Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of the suspected resistant cell line with the parental (sensitive) cell line. A significant fold-change in IC50 confirms resistance.
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Investigate Drug Efflux:
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Experiment: Culture the resistant cells with and without a known MDR inhibitor (e.g., verapamil or cyclosporin A) in the presence of this compound.
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Expected Outcome: If resistance is due to increased efflux, co-treatment with the inhibitor should re-sensitize the cells to this compound, resulting in a lower IC50.
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Analyze ATM Pathway Activation:
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Experiment: Treat both sensitive and resistant cells with this compound and perform a Western blot to assess the phosphorylation of ATM (at Ser1981) and its downstream targets (e.g., Chk2, p53).
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Expected Outcome: If the pathway is altered downstream, you might still see restored ATM phosphorylation in resistant cells, but the phosphorylation of downstream effectors will be diminished compared to sensitive cells.
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Problem 2: High Variability in Experimental Results
You are observing inconsistent results between replicate experiments using this compound.
Possible Cause & Troubleshooting Steps:
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Compound Stability and Handling:
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Review Storage and Preparation: this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
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Ensure Complete Solubilization: Ensure the compound is fully dissolved in the recommended solvent before further dilution in culture media.
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-
Cell Culture Conditions:
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Standardize Seeding Density: Inconsistent cell numbers can significantly affect drug response measurements.
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Monitor Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
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Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
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Quantitative Data Summary
The following table provides an example of data that could be generated when confirming resistance to this compound.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 1.5 | 1.0 |
| Resistant Cell Line | This compound | 18.2 | 12.1 |
| Resistant Cell Line | This compound + Verapamil (MDR Inhibitor) | 3.1 | 2.1 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for inducing drug resistance in vitro.
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Initial Treatment: Culture the parental cell line in the presence of this compound at a concentration equal to its IC50.
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Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
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Recovery and Maintenance: Allow the cells to adapt and resume normal growth at each new concentration before proceeding to the next. This process can take several months.
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Characterization: Once a significantly resistant cell line is established (e.g., >10-fold increase in IC50), characterize the resistance phenotype.
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Maintenance of Resistant Phenotype: Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound to prevent the loss of the resistant phenotype.
Protocol 2: Western Blot for ATM Pathway Activation
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Cell Treatment: Seed both parental and resistant cells. Allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.
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Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
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Phospho-ATM (Ser1981)
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Total ATM
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Phospho-Chk2 (Thr68)
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Total Chk2
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β-actin (as a loading control)
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Hypothetical resistance via drug efflux pump upregulation.
Caption: Experimental workflow for troubleshooting resistance.
References
Technical Support Center: Optimizing Incubation Time for GJ071 Oxalate Treatment
Welcome to the technical support center for GJ071, a novel investigational compound for the mitigation of oxalate-induced cellular stress. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for GJ071 in the context of oxalate-induced cellular stress?
A1: GJ071 is an inducer of Ataxia Telangiectasia Mutated (ATM) kinase activity.[1] In the context of oxalate-induced cellular stress, it is hypothesized that GJ071 may help mitigate cellular damage by activating downstream pathways involved in DNA damage repair and cell cycle control, which can be compromised by oxalate-induced reactive oxygen species (ROS) and endoplasmic reticulum (ERS) stress.[2][3]
Q2: What is a recommended starting incubation time for GJ071 treatment in an in vitro model of oxalate stress?
A2: A common starting point for incubation with a new compound in cell culture is 24 hours.[4][5] However, the optimal time can vary significantly based on the cell line, GJ071 concentration, and the specific endpoint being measured (e.g., apoptosis, protein expression, ROS levels).
Q3: How does the concentration of oxalate in the experimental model affect the optimal incubation time for GJ071?
A3: Higher concentrations of oxalate are likely to induce a more rapid and severe cellular stress response. This may necessitate a shorter incubation time with GJ071 to observe a protective effect before widespread cell death occurs. Conversely, lower, more physiologically relevant oxalate concentrations may require a longer incubation period to observe significant changes.
Q4: Should the cell culture media be replaced during a long incubation period with GJ071 and oxalate?
A4: For incubation periods extending beyond 48 hours, it is advisable to replace the media with fresh media containing both GJ071 and oxalate. This practice ensures that nutrient depletion or changes in pH do not become confounding variables in your experiment.
Troubleshooting Guides
Issue 1: High variability between experimental replicates.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to ensure even distribution of cells.
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Possible Cause: Pipetting errors during the addition of GJ071 or oxalate.
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Solution: Use calibrated pipettes and ensure proper technique. Prepare master mixes of treatment solutions to add to multiple wells, minimizing well-to-well variability.
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Issue 2: No observable effect of GJ071 treatment.
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Possible Cause: The chosen incubation time is too short for the desired cellular response to manifest.
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Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal window for observing the effect of GJ071.
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Possible Cause: The concentration of GJ071 is suboptimal.
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Solution: Conduct a dose-response experiment with a range of GJ071 concentrations to determine the optimal effective concentration for your specific cell model and oxalate concentration.
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Possible Cause: GJ071 has degraded.
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Solution: Verify the storage conditions and expiration date of your GJ071 stock. Prepare fresh dilutions for each experiment. GJ071 oxalate should be stored at -80°C for long-term storage (up to 6 months).
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Issue 3: Excessive cell death observed in all treatment groups, including controls.
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Possible Cause: The concentration of oxalate is too high, causing overwhelming cytotoxicity.
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Solution: Titrate the oxalate concentration to induce a sub-lethal level of stress that allows for the observation of a potential protective effect from GJ071.
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-
Possible Cause: Cell culture contamination.
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Solution: Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
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Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for GJ071 via Cell Viability Assay
This protocol outlines the methodology for identifying the optimal incubation time for GJ071 in protecting against oxalate-induced cytotoxicity.
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Cell Seeding: Plate the selected renal cell line (e.g., HK-2) in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and reach the logarithmic growth phase (typically 18-24 hours).
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Preparation of Treatment Solutions: Prepare a stock solution of GJ071 in an appropriate solvent (e.g., DMSO). Create serial dilutions of GJ071 in complete cell culture medium. Prepare a solution of sodium oxalate in complete cell culture medium at a concentration known to induce moderate cytotoxicity.
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Experimental Treatment:
-
At staggered time points (e.g., 48, 24, 12, 6, and 0 hours) before the end of the experiment, add the GJ071 solutions to the designated wells.
-
At time 0, add the sodium oxalate solution to all wells except for the vehicle control and GJ071-only control groups.
-
Include appropriate controls: untreated cells, vehicle control (solvent only), oxalate-only, and GJ071-only at each concentration.
-
-
Cell Viability Assay: At the end of the longest incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the incubation time for each GJ071 concentration. The optimal incubation time will be the point at which GJ071 shows a maximal protective effect against oxalate-induced cell death.
Data Presentation
Table 1: Hypothetical Time-Course Experiment of GJ071 on Oxalate-Treated Renal Cells (Cell Viability % of Untreated Control)
| Incubation Time (hours) | Vehicle Control | Oxalate (1mM) | Oxalate (1mM) + GJ071 (1µM) | Oxalate (1mM) + GJ071 (10µM) |
| 6 | 100 ± 5 | 95 ± 4 | 96 ± 5 | 97 ± 4 |
| 12 | 100 ± 6 | 85 ± 7 | 88 ± 6 | 92 ± 5 |
| 24 | 100 ± 5 | 60 ± 8 | 75 ± 7 | 85 ± 6 |
| 48 | 100 ± 7 | 40 ± 9 | 65 ± 8 | 78 ± 7 |
| 72 | 100 ± 6 | 25 ± 6 | 50 ± 9 | 65 ± 8 |
Table 2: Hypothetical Dose-Response of GJ071 on Oxalate-Treated Renal Cells at Optimal Incubation Time (24 hours)
| GJ071 Concentration | Vehicle Control | Oxalate (1mM) | % Viability Increase with GJ071 |
| 0 µM | 100 ± 5 | 60 ± 8 | 0% |
| 0.1 µM | 100 ± 6 | 62 ± 7 | 3.3% |
| 1 µM | 100 ± 5 | 75 ± 7 | 25.0% |
| 10 µM | 100 ± 6 | 85 ± 6 | 41.7% |
| 100 µM | 100 ± 7 | 86 ± 5 | 43.3% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular analysis of oxalate-induced endoplasmic reticulum stress mediated apoptosis in the pathogenesis of kidney stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Validating ATM Kinase Activation: GJ071 Oxalate vs. Standard Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activation of Ataxia-Telangiectasia Mutated (ATM) kinase by the novel compound GJ071 oxalate.[1] Performance is compared against established methods of ATM activation, such as ionizing radiation (IR) or etoposide treatment, using Western blot analysis as the primary validation method.
Introduction to ATM Kinase Activation
Ataxia-Telangiectasia Mutated (ATM) is a critical serine/threonine protein kinase that functions as a master regulator of the DNA Damage Response (DDR), particularly in response to DNA double-strand breaks (DSBs).[2][3] Upon sensing DSBs, typically with the help of the MRE11-RAD50-NBS1 (MRN) complex, inactive ATM dimers undergo autophosphorylation at Serine 1981 (S1981), leading to their dissociation into active monomers.[2] These active monomers then phosphorylate a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3] Key downstream targets include Checkpoint Kinase 2 (CHK2) and p53.
Validating novel ATM activators like this compound, a compound reported to induce ATM kinase activity, is crucial for developing new therapeutic strategies for genetic disorders caused by nonsense mutations and for cancer therapy. Western blotting is a cornerstone technique for this validation, allowing for the sensitive detection of the specific phosphorylation events that signify kinase activation.
ATM Signaling Pathway
The diagram below illustrates the canonical ATM signaling cascade initiated by DNA double-strand breaks. Activation of ATM leads to a phosphorylation cascade involving key substrates that execute the DNA damage response.
Figure 1. ATM Kinase Signaling Pathway.
Experimental Protocols
Western Blot for ATM Activation
This protocol details the steps to assess ATM activation by comparing the effects of this compound with a positive control, such as the topoisomerase inhibitor etoposide or ionizing radiation (IR).
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, MCF-7, or A-T patient-derived fibroblasts) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time course (e.g., 1, 4, 8 hours).
-
For comparison, treat parallel cultures with a known ATM activator.
- Positive Control (Chemical): Etoposide (e.g., 10-20 µM) for 1-2 hours.
- Positive Control (Radiation): Expose cells to 10 Gy of ionizing radiation and harvest after 30-60 minutes.
- Negative Control: Vehicle (e.g., DMSO) treated cells.
2. Lysate Preparation:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Phospho-ATM (Ser1981)
- Total ATM
- Phospho-CHK2 (Thr68)
- Total CHK2
- Phospho-p53 (Ser15)
- Total p53
- Loading Control (e.g., β-Actin or GAPDH)
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the Western blot experiment from cell treatment to final data analysis.
Figure 2. Western Blot Experimental Workflow.
Data Presentation and Performance Comparison
The efficacy of this compound should be quantified by comparing the fold-change in phosphorylation of ATM and its downstream targets relative to the vehicle control. This data can be effectively summarized in tables for clear comparison with standard activators.
Table 1: Dose-Response of this compound on ATM Pathway Activation
(Hypothetical Data)
| Treatment (4 hours) | p-ATM (S1981) Fold Change | p-CHK2 (T68) Fold Change | p-p53 (S15) Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 1.8 | 1.5 |
| This compound (5 µM) | 8.7 | 6.2 | 4.9 |
| This compound (10 µM) | 15.3 | 11.5 | 9.8 |
Table 2: Comparison of this compound with Standard ATM Activator
(Hypothetical Data)
| Treatment | Concentration/Dose | p-ATM (S1981) Fold Change | p-CHK2 (T68) Fold Change |
| Vehicle (DMSO) | -- | 1.0 | 1.0 |
| This compound | 10 µM | 15.3 | 11.5 |
| Etoposide (Positive Control) | 20 µM | 18.1 | 14.2 |
Analysis: The data presented in the tables should allow for a direct comparison of potency and efficacy. Researchers can assess whether this compound induces ATM signaling to a comparable level as established activators like etoposide. A robust validation would show a clear dose-dependent increase in the phosphorylation of ATM, CHK2, and p53, confirming that this compound engages the intended signaling pathway. All bioluminescence and imaging data should be validated by Western blotting.
References
A Comparative Guide: GJ071 Oxalate and Gentamicin - A Study in Contrasting Pharmacological Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GJ071 oxalate and gentamicin. It is crucial to note at the outset that these two compounds have fundamentally different biological activities. While gentamicin is a well-established and potent antibiotic, there is currently no scientific evidence to support any antibacterial efficacy for this compound. This document, therefore, serves not as a comparison of equivalent treatments, but as a clarification of their distinct pharmacological profiles.
Executive Summary: Distinct Mechanisms and Applications
Gentamicin is a bactericidal aminoglycoside antibiotic used to treat a variety of bacterial infections. Its efficacy is well-documented against a broad spectrum of gram-negative and some gram-positive bacteria. In contrast, this compound is known in the scientific literature as a nonsense suppressor. Its primary function is to induce the readthrough of premature stop codons in messenger RNA (mRNA), a mechanism relevant to the study and potential treatment of certain genetic disorders.
The following sections will delve into the specific mechanisms of action, present available data, and outline the experimental protocols used to evaluate these disparate compounds.
Data Presentation: A Tale of Two Compounds
Due to the absence of antibacterial data for this compound, a direct quantitative comparison of efficacy with gentamicin is not possible. The table below summarizes the known properties of each compound to highlight their distinct characteristics.
| Feature | This compound | Gentamicin |
| Primary Function | Nonsense suppressor; induces readthrough of premature stop codons.[1] | Bactericidal antibiotic.[2] |
| Mechanism of Action | Facilitates the insertion of a near-cognate tRNA at a premature termination codon during translation.[1] | Binds to the 30S ribosomal subunit, causing mRNA misreading and inhibition of protein synthesis, leading to bacterial cell death.[3][4] |
| Primary Therapeutic Area | Research in genetic disorders caused by nonsense mutations. | Treatment of bacterial infections. |
| Antibacterial Spectrum | Not applicable; no known antibacterial activity. | Broad-spectrum, particularly effective against gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterococcus species. |
| Known Toxicities | Data on toxicity in a clinical context is not available. | Nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). |
Experimental Protocols
The methodologies to assess the activity of this compound and gentamicin are fundamentally different, reflecting their distinct functions.
Assessing the Efficacy of Gentamicin: Minimum Inhibitory Concentration (MIC) Assay
A standard method to quantify the antibacterial efficacy of an agent like gentamicin is the determination of its Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of gentamicin that visibly inhibits the growth of a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Gentamicin: A series of twofold dilutions of gentamicin are prepared in a multi-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is recorded as the lowest concentration of gentamicin in which there is no visible bacterial growth.
Evaluating the Activity of this compound: Reporter Gene Readthrough Assay
To measure the nonsense suppression activity of this compound, a reporter gene assay is commonly employed.
Objective: To quantify the ability of this compound to induce readthrough of a premature termination codon in a reporter gene.
Protocol:
-
Cell Culture and Transfection: A suitable cell line is cultured and then transfected with a plasmid vector containing a reporter gene (e.g., luciferase or β-galactosidase) that has a premature termination codon (e.g., TGA or TAG) inserted within its coding sequence.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Incubation: Cells are incubated for a sufficient period to allow for transcription, translation, and reporter protein accumulation.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured using a luminometer or spectrophotometer.
-
Data Analysis: An increase in reporter protein activity in the presence of this compound, compared to untreated controls, indicates successful readthrough of the premature stop codon.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and a typical experimental workflow.
Caption: Mechanism of action for the antibiotic gentamicin.
Caption: Mechanism of action for the nonsense suppressor this compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. Effect of antibiotic treatment on Oxalobacter formigenes colonization of the gut microbiome and urinary oxalate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gut Microbiota’s Oxalate-Degrading Activity and Its Implications on Cardiovascular Health in Patients with Kidney Failure: A Pilot Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GJ071 Oxalate and PTC124 (Ataluren) in Ataxia-Telangiectasia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two promising small molecules, GJ071 oxalate and PTC124 (Ataluren), for their potential therapeutic application in Ataxia-Telangiectasia (A-T). Both compounds are designed to overcome nonsense mutations in the ATM (Ataxia-Telangiectasia Mutated) gene, a hallmark of A-T, by promoting translational read-through. This allows for the synthesis of a full-length, functional ATM protein, which is critical for the DNA damage response and other cellular processes.
Mechanism of Action: Overcoming Premature Termination
Nonsense mutations introduce a premature termination codon (PTC) in the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. Both this compound and PTC124 are read-through compounds that enable the ribosome to bypass these PTCs, thereby restoring the synthesis of the full-length ATM protein.[1][2] this compound has been shown to induce ATM kinase activity in A-T cells with homozygous TGA or TAG stop codons.[3] PTC124 is also known to selectively promote ribosomal read-through of premature stop codons.[2]
Diagram: Mechanism of Action of Read-Through Compounds
Caption: Mechanism of read-through compounds.
Comparative Efficacy in A-T Cell Models
A key study directly compared the efficacy of GJ071 and PTC124 in restoring ATM kinase activity in a lymphoblastoid cell line derived from an A-T patient (AT153LA), which carries a homozygous TGA nonsense mutation. The results indicated that GJ071 and a related compound, GJ072, demonstrated comparable or superior activity to PTC124 in this model system.[1]
| Compound | Concentration | Restored ATM Kinase Activity (ΔFI) | Reference |
| GJ071 | 10 µmol/L | Comparable to or better than PTC124 | |
| PTC124 | 10 µmol/L | Baseline for comparison | |
| GJ072 | 10 µmol/L | Similar to RTC13, arguably better than PTC124 | |
| GJ103 (analog of GJ072) | 10 µmol/L | Similar to RTC13, arguably better than PTC124 | |
| RTC13 | 10 µmol/L | High activity | |
| Untreated Control | - | No significant activity |
Note: The data is extracted from the description of Figure 8 in Du et al., Molecular Therapy, 2013. ΔFI represents the change in fluorescence intensity, a measure of ATM kinase activity.
Experimental Protocols
Restoration of ATM Kinase Activity in A-T Patient-Derived Lymphoblastoid Cell Lines
This protocol is based on the methodology described by Du et al. (2013).
1. Cell Culture and Treatment:
- Ataxia-Telangiectasia lymphoblastoid cell line AT153LA (homozygous for a TGA nonsense mutation in the ATM gene) is cultured in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
- Cells are seeded at an appropriate density and exposed to the read-through compounds (GJ071, PTC124, etc.) at a final concentration of 10 µmol/L or to a vehicle control (e.g., DMSO).
- The cells are incubated with the compounds for 4 days.
2. Measurement of ATM Kinase Activity by Flow Cytometry:
- Following treatment, cells are harvested and fixed.
- The cells are then permeabilized to allow for intracellular staining.
- Staining is performed using an antibody specific for the phosphorylated form of an ATM target protein, such as p-SMC1 (Ser966) or ATM's autophosphorylation site, p-ATM (Ser1981).
- The fluorescence intensity of the stained cells is measured using a flow cytometer.
- An increase in the fluorescence intensity (ΔFI) in the treated cells compared to the untreated controls indicates restored ATM kinase activity.
Diagram: Experimental Workflow
Caption: Workflow for assessing read-through efficacy.
The ATM Signaling Pathway
The ATM protein is a master regulator of the cellular response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis. The restoration of full-length ATM protein through read-through compounds aims to re-establish this critical signaling cascade.
Diagram: Simplified ATM Signaling Pathway
Caption: ATM signaling in response to DNA damage.
Summary and Future Directions
The available in vitro data suggests that this compound is a potent read-through compound, with efficacy comparable to or exceeding that of PTC124 in restoring ATM kinase activity in an A-T cell model. This positions GJ071 as a strong candidate for further investigation.
For a more comprehensive comparison, future studies should focus on:
-
Quantitative Western Blot Analysis: To directly measure the percentage of full-length ATM protein restored by each compound.
-
In Vivo Studies: Comparing the efficacy of this compound and PTC124 in A-T animal models to assess their pharmacokinetic properties, ability to rescue neurological and immunological phenotypes, and overall therapeutic potential.
-
Head-to-Head Dose-Response Studies: To determine the optimal concentrations for maximal efficacy and minimal toxicity for both compounds.
This guide serves as a foundational resource for researchers in the field of A-T therapeutics. The continued investigation of novel read-through compounds like this compound holds significant promise for the development of effective treatments for this devastating disease.
References
A Comparative Guide to Measuring the Readthrough Efficiency of GJ071 Oxalate with Luciferase Assays
For researchers, scientists, and drug development professionals investigating therapeutic options for genetic disorders caused by nonsense mutations, small molecules that promote translational readthrough offer a promising avenue. This guide provides a comparative analysis of GJ071 oxalate, a novel readthrough-inducing compound, and evaluates its performance against other established alternatives. The primary method for quantifying readthrough efficiency, the dual-luciferase reporter assay, is detailed, providing a framework for experimental validation.
Mechanism of Action: Overcoming Premature Termination
Translational readthrough is a process where the ribosome bypasses a premature termination codon (PTC) in an mRNA sequence, allowing for the synthesis of a full-length, functional protein. Small molecule readthrough-promoting compounds facilitate this process by interfering with the fidelity of the ribosome's decoding center, leading to the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense mutation instead of the recruitment of release factors that would typically terminate translation.
Assessing Downstream Targets of ATM Kinase After GJ071 Oxalate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GJ071 oxalate's efficacy in restoring Ataxia-telangiectasia mutated (ATM) kinase activity, a critical regulator of the DNA damage response. This compound is a novel small molecule identified for its ability to induce the read-through of premature termination codons (PTCs) in the ATM gene, which are responsible for the genetic disorder Ataxia-telangiectasia (A-T). The restoration of full-length, functional ATM protein by this compound leads to the activation of its kinase function and subsequent phosphorylation of downstream targets, re-establishing cellular responses to DNA damage.
This document presents a comparison of this compound with other read-through compounds, supported by experimental data from the primary literature. It also includes detailed experimental protocols for assessing ATM kinase activation and a schematic of the ATM signaling pathway.
Comparative Efficacy of Read-Through Compounds on ATM Kinase Activity
The primary mechanism of action for this compound is the suppression of nonsense mutations, leading to the synthesis of a full-length ATM protein. The subsequent restoration of ATM kinase activity is a key measure of its efficacy. A study by Du et al. (2013) provides a direct comparison of GJ071 with other known read-through compounds in A-T patient-derived lymphoblastoid cells harboring a homozygous TGA nonsense mutation (AT153LA).[1][2][3]
The data below summarizes the restored ATM kinase activity, measured by the level of ATM auto-phosphorylation at Serine 1981 (pS1981), a hallmark of its activation. The results are presented as the change in fluorescence intensity (ΔFI) from untreated control cells, determined by flow cytometry.
| Compound | Concentration (µM) | Restored ATM Kinase Activity (ΔFI) | p-value (vs. untreated) |
| GJ071 | 30 | 12.5 | P ≤ 0.01 |
| GJ072 | 30 | 15.0 | P ≤ 0.01 |
| GJ103 | 30 | 10.0 | P ≤ 0.05 |
| RTC13 | 30 | 11.0 | P ≤ 0.05 |
| PTC124 | 30 | 9.0 | P ≤ 0.05 |
| Untreated Control | - | 0 | - |
Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.[1][3]
This data indicates that this compound is a potent inducer of ATM kinase activity, with efficacy comparable to or exceeding that of other known read-through compounds in this specific A-T cell line.
Experimental Protocols
A detailed methodology for assessing the restoration of ATM kinase activity following treatment with this compound is provided below, based on the protocols described in the foundational study by Du et al. (2013).
1. Cell Culture and Compound Treatment:
-
Cell Line: A-T lymphoblastoid cell line with a homozygous nonsense mutation in the ATM gene (e.g., AT153LA with a TGA mutation).
-
Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells at a density of 2 x 10^5 cells/ml. Add this compound (or other comparative compounds) to the desired final concentration (e.g., 30 µM). Incubate the cells for 4 days.
2. Assessment of ATM Kinase Activity by Flow Cytometry (FC-ATMs1981):
-
Cell Harvest and Fixation: After the 4-day incubation, harvest the cells by centrifugation. Wash the cells with phosphate-buffered saline (PBS) and then fix them in 2% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Immunostaining:
-
Wash the cells twice with PBS containing 1% bovine serum albumin (BSA).
-
Incubate the cells with a primary antibody specific for phosphorylated ATM at Serine 1981 (anti-pS1981-ATM) for 1 hour at room temperature.
-
Wash the cells twice with PBS/1% BSA.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS/1% BSA and resuspend in PBS.
-
Analyze the cells using a flow cytometer. The fluorescence intensity reflects the level of ATM pS1981.
-
Calculate the change in fluorescence intensity (ΔFI) by subtracting the mean fluorescence intensity of the untreated control cells from that of the treated cells.
-
Signaling Pathways and Visualizations
The activation of ATM kinase by this compound in cells with ATM nonsense mutations initiates a signaling cascade critical for the DNA damage response. Below are diagrams illustrating the mechanism of action of this compound and the downstream signaling pathway of activated ATM.
Caption: Mechanism of this compound in restoring full-length ATM protein.
Caption: Simplified ATM downstream signaling pathway activated by DNA damage.
The restoration of ATM kinase activity by this compound is expected to lead to the phosphorylation and activation of these and numerous other downstream targets, thereby reinstating critical cellular processes like cell cycle checkpoints, DNA repair, and apoptosis in response to DNA damage. Further research employing proteomic approaches would be beneficial to comprehensively profile the downstream effects of this compound treatment.
References
- 1. A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Full-Length Protein Restoration: GJ071 Oxalate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GJ071 oxalate, a novel read-through agent, with established alternatives such as ataluren (PTC124) and aminoglycoside antibiotics for the restoration of full-length proteins in the context of nonsense mutations. Nonsense mutations introduce premature termination codons (PTCs) into the mRNA sequence, leading to the production of truncated, non-functional proteins and causing a variety of genetic diseases.[1][2] Read-through compounds offer a therapeutic strategy by enabling the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein.[1][2]
Mechanism of Action: Overcoming Premature Termination
Nonsense mutations lead to the formation of one of three PTCs: UAA, UAG, or UGA.[2] Normally, these codons are recognized by release factors, which terminate translation. However, read-through compounds can induce the ribosome to misread the PTC and instead incorporate a near-cognate aminoacyl-tRNA, allowing translation to continue. This process is in competition with another cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD), which degrades mRNAs containing PTCs to prevent the accumulation of truncated proteins.
The efficacy of read-through compounds is influenced by several factors, including the specific stop codon, the surrounding nucleotide sequence, and the efficiency of NMD for the target transcript.
Performance Comparison of Read-Through Compounds
This section provides a quantitative comparison of this compound with ataluren and the aminoglycoside gentamicin. The data is compiled from studies on the restoration of Ataxia-Telangiectasia Mutated (ATM) protein, a critical component of the DNA damage response pathway, in patient-derived cells harboring nonsense mutations.
| Compound | Target Protein & Cell Line | Nonsense Mutation | Concentration | % Full-Length Protein Restoration (Relative to WT) | % Functional Protein Restoration (Kinase Activity) | Citation(s) |
| This compound | ATM, AT153LA | TGA (homozygous) | 10 µM | Data not specified | ~45% increase in kinase activity (ΔFI) | |
| Ataluren (PTC124) | ATM, AT153LA | TGA (homozygous) | 10 µM | Data not specified | ~30% increase in kinase activity (ΔFI) | |
| Gentamicin | ATM, AT33RO | TGA | 200 µg/mL | Not directly quantified, but functional restoration observed | Partial restoration of ATM-dependent phosphorylation | |
| G418 (Aminoglycoside) | ATM (in vitro) | TGA | 1 µg/mL | Significant read-through in cell-free assay | Not applicable |
Note: The data for this compound and ataluren are from a direct comparative study using the same cell line and assay, providing a reliable comparison of their relative efficacy in this specific context. Data for aminoglycosides on ATM restoration is from different studies and methodologies, making a direct quantitative comparison challenging. The "ΔFI" (change in fluorescence intensity) in the ATM kinase activity assay is a proxy for the amount of functional protein.
Toxicity and Safety Profile
A critical aspect of any therapeutic compound is its safety profile. Here, we compare the known toxicities of the different classes of read-through compounds.
| Compound Class | Known Toxicities | Citation(s) |
| This compound | The piperazine-1-carbothioamide core structure may be associated with cytotoxicity, including glutathione depletion and mitochondrial dysfunction. The oxalate salt may also pose a risk of oxalate toxicity, which can lead to renal damage through the formation of calcium oxalate crystals. However, specific toxicological studies on this compound are not yet publicly available. | |
| Ataluren (PTC124) | Generally considered to have a good safety profile with lower toxicity compared to aminoglycosides. | |
| Aminoglycosides (e.g., Gentamicin, G418) | Well-documented oto- and nephrotoxicity, which limits their long-term use. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols used for the key experiments cited in this guide.
Western Blot for ATM Protein Restoration
Objective: To qualitatively and semi-quantitatively measure the amount of full-length ATM protein produced after treatment with a read-through compound.
Protocol (adapted from Du et al., 2013):
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mmol/L Tris-HCl pH 7.4, 150 mmol/L NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 6% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATM (e.g., rabbit polyclonal anti-ATM) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an appropriate imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
ATM Kinase Activity Assay (Flow Cytometry-Based)
Objective: To functionally assess the activity of the restored full-length ATM protein by measuring the phosphorylation of a downstream target.
Protocol (adapted from Du et al., 2013):
-
Cell Treatment and Irradiation:
-
Plate ataxia-telangiectasia (A-T) patient-derived lymphoblastoid cells.
-
Treat the cells with the read-through compound (e.g., 10 µM this compound) for 4 days.
-
Expose the cells to 10 Gy of ionizing radiation (IR) to induce DNA double-strand breaks and activate ATM kinase.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells 1 hour post-irradiation.
-
Fix the cells with 2% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells with staining buffer (PBS with 1% BSA).
-
Incubate the cells with a primary antibody specific for the phosphorylated form of an ATM target, such as anti-phospho-SMC1 (Ser966), for 1 hour at room temperature.
-
Wash the cells with staining buffer.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The increase in fluorescence intensity in the treated and irradiated cells compared to untreated controls indicates restored ATM kinase activity. The "ΔFI" is calculated as the difference in mean fluorescence intensity between irradiated and non-irradiated samples.
-
Visualizing the Pathways
To better understand the molecular processes involved, the following diagrams illustrate the nonsense-mediated mRNA decay (NMD) pathway and the mechanism of action of read-through compounds.
Caption: The Nonsense-Mediated mRNA Decay (NMD) Pathway.
Caption: Mechanism of Action of Read-Through Compounds.
Conclusion
This compound emerges as a promising non-aminoglycoside read-through compound with demonstrated efficacy in restoring the function of the ATM protein in patient-derived cells. Direct comparative data suggests it may have superior or comparable activity to ataluren in this specific context. However, a comprehensive toxicological profile of this compound is needed to fully assess its therapeutic potential. Aminoglycosides, while effective, are hampered by significant toxicity issues. Ataluren offers a safer alternative, though its efficacy can be variable.
The choice of a read-through agent for a specific genetic disease will depend on a careful evaluation of its efficacy on the particular nonsense mutation and its safety profile. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to make informed decisions and design further investigations into the therapeutic potential of this compound and other read-through strategies.
References
A Comparative Analysis of Nonsense Suppressor Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nonsense suppressor compounds, offering a detailed analysis of their performance based on available experimental data. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows to aid in the selection and evaluation of these therapeutic agents.
Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are responsible for approximately 11% of all inherited genetic diseases.[1][2] These mutations lead to the production of truncated, non-functional proteins. Nonsense suppressor compounds are a class of drugs designed to enable the ribosome to read through these PTCs, allowing for the synthesis of a full-length, functional protein. This guide compares the leading compounds in this class, focusing on their efficacy, mechanism of action, and experimental validation.
Quantitative Performance of Nonsense Suppressor Compounds
The efficacy of nonsense suppressor compounds is primarily measured by their readthrough efficiency, which is the percentage of times a PTC is successfully bypassed to produce a full-length protein. This efficiency is influenced by the specific compound, its concentration, the identity of the stop codon (UGA, UAG, or UAA), and the surrounding nucleotide sequence.[3][4][5] The following table summarizes the reported readthrough efficiencies for several key compounds.
| Compound | Class | Stop Codon Preference | Readthrough Efficiency | Concentration | Model System | Reference |
| Ataluren (PTC124) | Small Molecule (Non-aminoglycoside) | UGA > UAG > UAA | Up to 25% of normal protein function | 0.5 - 10 µg/mL | mdx mouse myotubes, CF patient cells | |
| Gentamicin | Aminoglycoside | UGA > UAG > UAA | ~7% of normal TPP-I activity restored | 800 µg/ml | LINCL patient cell lines | |
| G418 (Geneticin) | Aminoglycoside | UGA > UAG > UAA | Up to 20% of wild-type protein | Not specified | Mammalian cells (Cos-7) | |
| ELX-02 (NB-124) | Designer Aminoglycoside | Not specified | 2-5 times higher than gentamicin | Not specified | TP53 and APC PTC models | |
| RTC13 | Small Molecule (Non-aminoglycoside) | More efficient than gentamicin and ataluren | Not specified | Not specified | mdx mice | |
| Amlexanox | Small Molecule (Non-aminoglycoside) | Not specified | Efficient synthesis of full-length protein | Not specified | Human cells |
Mechanisms of Action: A Visual Comparison
Nonsense suppressor compounds primarily act on the ribosome to promote readthrough of PTCs. However, their precise mechanisms can differ. The following diagrams illustrate the key mechanistic steps.
References
- 1. Yeast suppressors of UAA and UAG nonsense codons work efficiently in vitro via tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G418-mediated ribosomal read-through of a nonsense mutation causing autosomal recessive proximal renal tubular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Hyperoxaluria: An In Vivo Comparative Guide
Absence of in vivo data for GJ071 in oxalate metabolism necessitates a pivot to a comprehensive comparison of established and emerging therapies for hyperoxaluria. This guide provides researchers, scientists, and drug development professionals with a comparative overview of alternative treatments, supported by experimental data, detailed protocols, and mechanistic diagrams.
While the compound GJ071 oxalate has been identified as an ATM kinase activity inducer and a nonsense suppressor with potential applications in genetic disorders, a thorough review of published literature reveals no in vivo studies validating its efficacy in treating conditions associated with elevated oxalate levels.[1][2][3] Therefore, this guide shifts focus to provide a comparative analysis of alternative therapeutic strategies that have demonstrated in vivo efficacy in preclinical models of hyperoxaluria.
This guide will objectively compare the performance of several promising alternatives: RNA interference (RNAi) therapies (Nedosiran), gene editing technologies (CRISPR/Cas9), small molecules (Stiripentol and Pyridoxamine), and a microbiome-based approach (Oxalobacter formigenes). The data presented is collated from various in vivo studies, providing a basis for understanding the current landscape of hyperoxaluria treatment development.
Comparative Efficacy of Hyperoxaluria Treatments
The following table summarizes the quantitative in vivo efficacy of various therapeutic modalities in reducing urinary oxalate levels, a key biomarker for hyperoxaluria.
| Therapeutic Agent | Animal Model | Key Efficacy Results | Reference |
| Nedosiran (siRNA) | Mouse model of Primary Hyperoxaluria Type 1 (PH1) | Significant reduction in urinary oxalate (UOx) levels. | [4][5] |
| GRHPR-knockdown mouse model of PH2 | Reduced UOx levels to near baseline. | ||
| CRISPR/Cas9 | Mouse model of PH1 | Dose-dependent editing of the Hao1 gene (up to 75%) leading to significantly reduced UOx levels. Effects persisted for 12 months. | |
| Mouse model of PH1 and PH3 | Single administration of AAV8-CRISPR/Cas9 targeting lactate dehydrogenase (LDH) resulted in a drastic reduction of liver LDH levels, reduced UOx, and decreased kidney damage. | ||
| Humanized rat model of PH1 | AAV-mediated delivery of SaCas9 targeting Hao1 resulted in ~30% indels in the liver and a 42% reduction in UOx levels, preventing severe nephrocalcinosis for at least 12 months. | ||
| Stiripentol | Ethylene glycol-induced hyperoxaluria rat model | Oral administration significantly reduced UOx excretion and protected renal function. | |
| Pyridoxamine | Ethylene glycol-induced hyperoxaluria rat model | Treatment resulted in an approximately 50% reduction in urinary glycolate and oxalate excretion and a significant reduction in calcium oxalate crystal formation. | |
| Oxalobacter formigenes | Mouse models | Colonization with O. formigenes can reduce urinary oxalate excretion, particularly in the context of low calcium diets. | |
| PH1 mouse model | Colonization significantly reduced serum and urinary oxalate levels. However, colonization was lost when mice were switched to a regular diet. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
CRISPR/Cas9-mediated Gene Editing in a PH1 Mouse Model
-
Animal Model: A Primary Hyperoxaluria Type 1 (PH1) mouse model was generated using CRISPR-Cas9 to disrupt the Agxt gene.
-
Therapeutic Intervention: A single intravenous administration of lipid nanoparticles (LNPs) encapsulating CRISPR-Cas9 components targeting the Hao1 gene (encoding glycolate oxidase) at doses of 0.3 and 1 mg/kg.
-
Efficacy Assessment:
-
Gene Editing Efficiency: Measured by deep sequencing of the target locus in liver tissue.
-
Urinary Oxalate Measurement: Urine was collected from mice, and oxalate levels were quantified.
-
Kidney Crystal Deposition: Kidney sections were stained using Pizzolato staining to visualize calcium oxalate crystals.
-
-
Duration: The therapeutic effects were monitored for up to 12 months post-administration.
Nedosiran (siRNA) in a PH1 Mouse Model
-
Animal Model: A mouse model of PH1.
-
Therapeutic Intervention: A single subcutaneous injection of GalNAc-siRNA conjugate targeting lactate dehydrogenase (LDH) at a dose of 5 mg/kg.
-
Efficacy Assessment:
-
Urinary Oxalate Measurement: Urinary oxalate levels were measured to determine the extent of reduction.
-
Kidney Crystal Deposition: In a separate experiment using an ethylene glycol-induced hyperoxaluria model, kidney tissue was histologically examined for calcium oxalate deposition after eight weekly doses of the siRNA conjugate.
-
-
Transferability: The efficacy of LDH inhibition was also tested in non-human primates and chimeric mice with humanized livers.
Stiripentol in an Ethylene Glycol-Induced Hyperoxaluria Rat Model
-
Animal Model: Rats with hyperoxaluria induced by the administration of ethylene glycol.
-
Therapeutic Intervention: Oral administration of Stiripentol. The exact dosage and frequency were not specified in the provided search results but were sufficient to demonstrate a significant effect.
-
Efficacy Assessment:
-
Urinary Oxalate Measurement: Urinary oxalate excretion was measured and showed a significant reduction in the Stiripentol-treated group.
-
Renal Function: Assessed to demonstrate the protective effect of the treatment.
-
Kidney Histology: Examined for the presence of calcium oxalate crystal deposits.
-
Pyridoxamine in an Ethylene Glycol-Induced Hyperoxaluria Rat Model
-
Animal Model: Sprague-Dawley rats.
-
Induction of Hyperoxaluria: Animals were given 0.75% to 0.8% ethylene glycol in their drinking water for 4 weeks.
-
Therapeutic Intervention: After 2 weeks of ethylene glycol administration, rats were treated with pyridoxamine at a dose of 180 mg/day/kg body weight for an additional 2 weeks.
-
Efficacy Assessment:
-
Urinary Metabolites: Urinary creatinine, glycolate, and oxalate were measured.
-
Kidney Crystal Analysis: Kidney tissues were microscopically analyzed for the presence of calcium oxalate crystals in the papillary and medullary areas.
-
Oxalobacter formigenes Colonization in a Mouse Model
-
Animal Model: Mice were used to study the dynamics of O. formigenes colonization.
-
Colonization Protocol: Mice were colonized by oral gavage with a concentrated preparation of O. formigenes (~10^9 bacteria). Colonization was confirmed by fecal culture and PCR.
-
Dietary Intervention: The effect of diets with varying levels of oxalate and calcium on colonization and urinary oxalate excretion was investigated.
-
Efficacy Assessment:
-
Urinary Oxalate Measurement: Urinary oxalate excretion was measured to assess the impact of colonization.
-
Fecal and Cecal Oxalate Analysis: Used to determine the extent of oxalate degradation by the gut microbiome.
-
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these therapies and the general experimental workflows used in their in vivo validation.
General experimental workflow for in vivo validation of hyperoxaluria therapies.
Mechanisms of action for various hyperoxaluria therapies.
References
- 1. News: Non-viral CRISPR Therapy Alleviates Symptoms in Humanised Mouse Model of Primary Hyperoxaluria Type 1 - CRISPR Medicine [crisprmedicinenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving Treatment Options for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Therapeutic Avenues for ATM Gene Mutations: A Comparative Analysis of GJ071 Oxalate and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GJ071 oxalate and emerging therapeutic strategies for pathologies arising from Ataxia-Telangiectasia Mutated (ATM) gene mutations. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key molecular pathways to inform future research and development.
Mutations in the ATM gene, a master regulator of the DNA damage response (DDR), give rise to the debilitating neurodegenerative disorder Ataxia-Telangiectasia (A-T) and predispose individuals to various cancers. Therapeutic development has diverged into two main streams: strategies to restore ATM function in A-T and approaches to exploit the loss of ATM in cancer. This guide evaluates this compound, a nonsense mutation read-through agent, against other prominent therapeutic modalities.
Restoring ATM Function in Ataxia-Telangiectasia
The primary approach for treating the underlying cause of A-T focuses on restoring the production of a functional ATM protein, particularly in cases of nonsense mutations.
This compound: A Promising Read-Through Compound
This compound is a novel small molecule designed to induce the read-through of premature termination codons (PTCs) in the ATM gene, enabling the synthesis of a full-length, functional ATM protein.[1] Preclinical studies have demonstrated its potential in restoring ATM kinase activity in A-T patient-derived cells.
Mechanism of Action: this compound promotes the translational machinery to "read through" premature stop codons (TGA, TAG, and TAA), which are a common cause of A-T.[2] This allows for the production of a full-length ATM protein, which can then be activated in response to DNA damage.
Supporting Experimental Data: In a key preclinical study, this compound was shown to restore ATM kinase activity in A-T lymphoblastoid cell lines harboring homozygous TGA or TAG nonsense mutations.[2] Its efficacy was found to be comparable to other known read-through compounds, PTC124 and RTC13.
Exploiting ATM Deficiency in Cancer
In oncology, the absence of functional ATM is a vulnerability that can be exploited to selectively kill cancer cells. This has led to the development of therapies based on the concept of synthetic lethality.
PARP Inhibitors: Capitalizing on DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are a class of drugs that have shown efficacy in cancers with deficiencies in homologous recombination repair, a pathway in which ATM plays a role.
Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks. In normal cells, if PARP is inhibited, these breaks can escalate to double-strand breaks, which are then repaired by the homologous recombination pathway, dependent on proteins like BRCA1/2 and ATM. In ATM-deficient cancer cells, both repair pathways are compromised, leading to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.
Supporting Experimental Data: While the efficacy of PARP inhibitors in BRCA-mutated cancers is well-established, their role in ATM-deficient tumors is still under investigation. Some studies suggest that ATM loss confers sensitivity to PARP inhibitors, though the response may be less robust than in BRCA-mutated cancers. A phase II trial of olaparib in patients with advanced gastric cancer and low ATM protein levels showed a significant improvement in overall survival. However, another study in various solid tumors with ATM mutations showed a disease control rate of 25%, suggesting activity but not in all patients. Some preclinical data in prostate cancer models even suggest that ATM loss does not significantly sensitize cells to PARP inhibitors.
ATR Inhibitors: A Synthetically Lethal Partner for ATM Loss
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is another key player in the DNA damage response, primarily activated by single-strand DNA breaks and replication stress. Inhibiting ATR in ATM-deficient cells creates a synthetically lethal scenario.
Mechanism of Action: ATM and ATR have partially overlapping functions in cell cycle checkpoint control. When ATM is absent, cells become more reliant on ATR for survival, especially under conditions of DNA damage. Inhibition of ATR in these cells leads to catastrophic genomic instability and cell death. Ceralasertib (AZD6738) is a potent and selective ATR inhibitor.
Supporting Experimental Data: Preclinical studies have consistently shown that ATM-deficient cancer models are highly sensitive to ATR inhibitors like ceralasertib. This has been observed across various cancer types, including prostate, lung, and gastric cancers. Early clinical data from a phase I study of ceralasertib in combination with olaparib showed promising results in patients with solid tumors harboring deleterious ATM mutations.
Symptomatic and Neuroprotective Therapies for Ataxia-Telangiectasia
Given the profound neurological impact of A-T, therapies aimed at mitigating symptoms and protecting neurons are a critical area of research.
Dexamethasone (EryDex): Modulating the Cellular Environment
Dexamethasone, a potent glucocorticoid, has shown promise in improving neurological symptoms in A-T patients. The EryDex technology encapsulates dexamethasone in autologous red blood cells, allowing for a slow and sustained release of the drug.
Mechanism of Action: The precise mechanism of dexamethasone in A-T is not fully elucidated. One hypothesis is that it induces a noncanonical splicing event in the ATM gene, leading to the production of a shortened but partially functional ATM protein variant that retains kinase activity. However, other studies have contested this, suggesting the beneficial effects may be due to a reduction in oxidative stress through the promotion of an NRF2-mediated antioxidant response.
Supporting Experimental Data: A phase III clinical trial (ATTeST) of EryDex in A-T patients showed a reduction in neurological symptoms as measured by the modified International Cooperative Ataxia Rating Scale (mICARS), particularly in a per-protocol analysis and in a subgroup of younger patients (6-9 years old). While the primary endpoint was not met in the broader population, the treatment was well-tolerated with no serious safety concerns typically associated with chronic corticosteroid use.
N-acetyl-DL-leucine: A Potential Neuroprotective Agent
N-acetyl-DL-leucine is an amino acid derivative that has been investigated for its potential to improve ataxic symptoms.
Mechanism of Action: The exact mechanism is not fully understood, but it is thought to act directly on neurons, potentially by restoring the membrane potential of hyperpolarized or depolarized neurons.
Supporting Experimental Data: Case studies and small observational studies have reported improvements in ataxic symptoms in patients with A-T and other cerebellar ataxias following treatment with N-acetyl-DL-leucine. A master protocol for a phase II trial investigating N-acetyl-l-leucine in A-T and other rare neurodegenerative diseases has been developed.
Drug Repurposing Screens: Uncovering Novel Therapeutic Options
High-throughput screening of existing drugs offers a rapid path to identifying new therapeutic candidates for A-T.
Approach: A recent drug repurposing screen used induced pluripotent stem cells (iPSCs) from A-T donors to identify compounds that could restore the DNA damage response. The primary endpoint was the measurement of activated phosphorylated CHK2 (p-CHK2), a downstream target of ATM.
Key Findings: This screen of approximately 6,000 compounds identified eight drugs that effectively restored the p-CHK2 response in A-T cells. These included compounds with anti-inflammatory, anesthetic, and dopamine-modulating properties, suggesting that multiple pathways may be targeted to ameliorate the cellular defects in A-T.
Quantitative Data Summary
The following tables summarize the available quantitative data for the discussed therapeutic alternatives. Direct comparison is challenging due to the different disease contexts and endpoints.
Table 1: Therapies for Ataxia-Telangiectasia (Neurological Symptoms)
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoint | Quantitative Results | Reference |
| This compound | Nonsense mutation read-through | ATM kinase activity restoration | Comparable to PTC124 and RTC13 in preclinical models | |
| EryDex (Dexamethasone) | Proposed: Alternative splicing, antioxidant response | Change in mICARS score from baseline to 6 months | High-dose vs. Placebo: -1.40 (not statistically significant); Per-protocol: -2.2 (p=0.019); Ages 6-9: -2.8 (p=0.019) | |
| N-acetyl-DL-leucine | Neuronal membrane potential restoration | Improvement in ataxia symptoms | Case reports show clinical improvement |
Table 2: Therapies for ATM-Deficient Cancers
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoint | Quantitative Results | Reference |
| Olaparib (PARP Inhibitor) | Synthetic lethality | Disease Control Rate (DCR) / Overall Survival (OS) | DCR of 25% in solid tumors with ATM mutations. Improved OS in ATM-low gastric cancer. | |
| Ceralasertib (AZD6738) (ATR Inhibitor) | Synthetic lethality | Tumor growth inhibition / Clinical response | Significant tumor growth inhibition in ATM-deficient xenograft models. Promising early clinical data in combination with olaparib. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are outlines of key experimental protocols.
ATM Kinase Activity Assay (based on CHK2 Phosphorylation)
This assay measures the kinase activity of ATM by detecting the phosphorylation of its downstream substrate, CHK2.
-
Cell Culture and Treatment: Culture A-T patient-derived cells (e.g., lymphoblastoid cell lines) and treat with the test compound (e.g., this compound) for a specified duration (e.g., 4 days).
-
Induction of DNA Damage: Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 2 Gy).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated CHK2 (p-CHK2, e.g., at Threonine 68).
-
Use a primary antibody for total CHK2 as a loading control.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
-
Quantification: Quantify the band intensities for p-CHK2 and total CHK2. The ratio of p-CHK2 to total CHK2 indicates the level of ATM kinase activity.
High-Throughput Screening (HTS) for DNA Damage Response Restoration
This workflow describes a high-throughput assay to screen for compounds that restore the DNA damage response in A-T cells.
-
Cell Plating: Plate A-T patient-derived iPSCs or other relevant cell types in multi-well plates suitable for high-content imaging.
-
Compound Addition: Use robotic liquid handlers to add compounds from a drug library to the wells.
-
Induction of DNA Damage: After a suitable incubation period with the compounds, induce DNA damage (e.g., with a topoisomerase inhibitor).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against a marker of ATM activity, such as phosphorylated CHK2 (p-CHK2).
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
High-Content Imaging: Use an automated imaging system to capture images of the cells in each well.
-
Image Analysis: Employ image analysis software to quantify the fluorescence intensity of p-CHK2 within the nucleus of each cell.
-
Hit Identification: Identify compounds that significantly increase the nuclear p-CHK2 signal compared to untreated control cells.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Synthetic Lethality in ATM-Deficient Cancer Cells.
Caption: High-Throughput Screening Workflow for DDR Restoration.
Conclusion
The therapeutic landscape for ATM gene mutations is rapidly evolving. For Ataxia-Telangiectasia, this compound represents a promising, albeit early-stage, strategy to address the root cause of the disease in patients with nonsense mutations. Symptomatic treatments like EryDex and N-acetyl-DL-leucine offer tangible, near-term benefits for managing the debilitating neurological aspects of A-T. For ATM-deficient cancers, the principle of synthetic lethality has opened new avenues, with ATR inhibitors showing particular promise in preclinical and early clinical settings, potentially offering a more effective strategy than PARP inhibitors for this specific patient population. The continued exploration of these diverse therapeutic modalities, supported by robust preclinical and clinical data, will be crucial in improving outcomes for individuals affected by ATM gene mutations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of GJ071 Oxalate
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research chemicals are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of GJ071 oxalate, a nonsense suppressor used in research to induce ATM kinase activity.[1][2]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the general hazards associated with oxalate compounds and standard laboratory safety practices. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Understanding the Hazards of Oxalate Compounds
GJ071 is supplied as an oxalate salt. Oxalate compounds, as a class, present several health hazards. While the specific toxicity of this compound has not been thoroughly investigated, the general hazards associated with oxalates should be considered.[1]
General Hazards of Oxalate Salts:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Eye Irritation/Damage | Can cause serious eye irritation or damage. |
| Skin Irritation | May cause skin irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques.
-
Eye/Face Protection: Safety glasses with side shields or a face shield.
-
Skin and Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Procedure for this compound
This protocol outlines the systematic approach for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Identify Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty containers that held the product.
-
Contaminated consumables (e.g., weighing boats, pipette tips, gloves).
-
-
Segregate Waste: Do not mix this compound waste with other waste streams. It must be collected in a dedicated and properly labeled hazardous waste container.
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a chemically compatible and sealable container for solid waste collection. The container should be in good condition and clearly designated for "this compound Waste."
-
Label the Container: As soon as the first piece of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful if swallowed," "Harmful in contact with skin").
-
The date the waste was first added.
-
-
Keep the Container Closed: The waste container must be kept securely sealed at all times, except when adding waste.
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Segregation from Incompatibles: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents and strong acids.
Step 4: Final Disposal
-
Licensed Waste Disposal Service: The disposal of this compound waste must be conducted through your institution's licensed hazardous waste disposal program.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Experimental Protocol: Safe Handling and Preparation of a this compound Solution
This protocol provides a general procedure for safely preparing a stock solution of this compound for research use.
Materials:
-
This compound solid
-
Appropriate solvent (refer to manufacturer's data for solubility)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer or sonicator
-
Appropriate glassware (e.g., volumetric flask)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Perform all handling of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the appropriate solvent and mix by vortexing or sonicating until the solid is completely dissolved.
-
Final Volume: Once dissolved, add the solvent to the final desired volume and mix thoroughly.
-
Storage: Store the prepared solution in a tightly sealed container, properly labeled with the chemical name, concentration, solvent, and date of preparation. Refer to the manufacturer's recommendations for storage conditions, which may include refrigeration or freezing.
Visualizing Procedural and Logical Relationships
To further clarify the proper handling and conceptual understanding of this compound, the following diagrams are provided.
Caption: Experimental and disposal workflow for this compound.
References
Personal protective equipment for handling GJ071 oxalate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides immediate and essential safety and logistical information for the handling of GJ071 oxalate, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical nature as an oxalate salt allows for the adoption of established safety protocols for similar compounds, such as sodium oxalate. The following guidance is based on the known hazards of oxalate compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following protective equipment is mandatory.
| PPE Category | Recommended Equipment | Key Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be compliant with ANSI Z87.1 standards. Provides a seal around the eyes to protect against dust and splashes. |
| Respiratory Protection | NIOSH-approved Respirator | A P95 or N95 respirator is recommended to protect against inhalation of fine dust particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
Experimental Protocol: Safe Handling of this compound
A systematic approach to handling this compound is crucial for minimizing risk and ensuring the integrity of experimental results.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area: Designate a specific area for handling this compound. This area should be clearly marked and kept clean.
2. Handling and Use:
-
Weighing: When weighing the compound, use a balance with a draft shield or conduct the weighing process within the chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]
-
Contamination: Avoid creating dust. Use appropriate tools for transfer and handle the compound gently.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Disposal:
-
Waste Collection: All waste materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste through an approved environmental health and safety program, following all local, state, and federal regulations.
Visualizing Laboratory Procedures
To further clarify the procedural workflows, the following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
